Amonafide L-malate
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
618863-54-0 |
|---|---|
Formule moléculaire |
C20H23N3O7 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Clé InChI |
JNZBHHQBPHSOMU-WNQIDUERSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
SMILES isomérique |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Topoisomerase II Inhibition Mechanism of Amonafide L-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which Amonafide (B1665376) L-malate inhibits human topoisomerase II (Topo II), a critical enzyme in DNA metabolism and a key target for anticancer therapies. Amonafide, a naphthalimide derivative, presents a unique mechanism that distinguishes it from classical Topoisomerase II poisons, offering a different profile of activity and cellular response.
Core Mechanism of Action: A Departure from Classical Topo II Poisons
Amonafide L-malate is a DNA intercalating agent and a catalytic inhibitor of Topoisomerase II.[1][2] Its primary mechanism involves a multi-faceted interference with the enzyme's catalytic cycle, occurring at a step prior to the formation of the stable topoisomerase II-DNA cleavable complex that is the hallmark of classical Topo II poisons like etoposide (B1684455) and doxorubicin (B1662922).[3]
The key inhibitory actions of Amonafide are:
-
DNA Intercalation: As a planar molecule, Amonafide inserts itself between the base pairs of the DNA double helix.[4] This intercalation alters the DNA topology, which is the initial step in its inhibitory cascade.
-
Inhibition of Topo II-DNA Binding: The Amonafide-induced distortion of the DNA structure interferes with the ability of Topoisomerase II to bind to its DNA substrate.[1][3] This is a crucial point of distinction, as it prevents the enzyme from initiating its catalytic cycle.
-
Competition with ATP: Amonafide has been shown to compete with ATP in decatenation assays.[3] ATP binding to the N-terminal domain of Topo II is essential for the conformational changes required for strand passage. By interfering with this step, Amonafide further disrupts the catalytic process.
This mechanism, which precedes the DNA cleavage step, results in a different cellular outcome compared to classical inhibitors. Instead of accumulating a high number of protein-linked DNA double-strand breaks, Amonafide's action leads to a failure of Topo II to properly manage DNA topology, resulting in chromatin disorganization.[3] This disorganization, characterized by the release of large chromatin loops from the nuclear matrix, is a potent trigger for apoptosis.[3] Consequently, Amonafide induces high molecular weight DNA fragmentation (50-300 kb), in contrast to the extensive, low molecular weight fragmentation seen with etoposide and daunorubicin (B1662515).[3]
Quantitative Data
The following tables summarize the available quantitative data for Amonafide and its analogs, providing insights into its potency and cytotoxic activity.
Table 1: Inhibitory Potency of Amonafide against Topoisomerase II
| Assay | Parameter | Value | Notes |
| kDNA Decatenation | IC50 | 184 µM | Indicates lower potency in inhibiting the overall catalytic cycle compared to classical inhibitors like mitoxantrone (B413) (3 µM), doxorubicin (4 µM), and daunorubicin (12 µM).[3] |
Table 2: Cytotoxic Activity of Amonafide and Related Compounds
| Compound | Cell Line | Assay | Parameter | Value |
| Amonafide | Average of 2 solid tumor and 1 leukemia cell line | - | IC50 | 1612 nM[5] |
| Amonafide | Lung Cancer Cell Line | - | IC50 | 5.459 µM[3] |
| Amonafide | Colon Cancer Cell Line | - | IC50 | 7.762 µM[3] |
| AMP-1 (Azonafide) | NCI Panel (average) | Cell Kill | LC50 | 10-5.53 M[6] |
| AMP-53 (Azonafide) | NCI Panel (average) | Cell Kill | LC50 | 10-5.53 M[6] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows related to Amonafide's mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of this compound.
Topoisomerase II kDNA Decatenation Assay
This assay measures the catalytic activity of Topo II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this process indicates interference with the enzyme's catalytic cycle.
-
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose, TBE or TAE buffer, Ethidium (B1194527) bromide
-
-
Procedure:
-
Prepare a reaction mixture containing the 1x Topo II reaction buffer, ATP (final concentration ~1 mM), and kDNA (~200 ng) in a final volume of 20-30 µL.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer/loading dye.
-
Resolve the DNA products on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition is quantified by the reduction in the amount of decatenated product.
-
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the Topo II-DNA cleavable complex, a characteristic of Topo II poisons.
-
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage Buffer (similar to reaction buffer but may lack ATP for certain experiments)
-
This compound and Etoposide stock solutions (in DMSO)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Loading dye
-
Agarose, TBE or TAE buffer, Ethidium bromide
-
-
Procedure:
-
Set up reaction mixtures containing 1x cleavage buffer, supercoiled plasmid DNA (~500 ng), and the test compound (Amonafide, etoposide as a positive control, or vehicle).
-
Add Topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Trap the cleavable complex by adding SDS to a final concentration of 1%, followed by proteinase K to digest the enzyme.
-
Incubate at 37°C for a further 30-60 minutes.
-
Add loading dye and resolve the DNA on a 1% agarose gel.
-
Visualize the DNA. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavable complex. For Amonafide, the key result is its interference with the cleavage induced by etoposide.
-
High Molecular Weight DNA Fragmentation Analysis
This assay is used to assess the pattern of DNA degradation in cells undergoing apoptosis, which can be indicative of the mechanism of cell death.
-
Materials:
-
Cultured cells (e.g., leukemia cell lines)
-
This compound
-
Lysis buffer (e.g., containing EDTA and proteinase K in agarose plugs)
-
Pulsed-Field Gel Electrophoresis (PFGE) system
-
Agarose for PFGE
-
-
Procedure:
-
Treat cultured cells with this compound at an appropriate concentration and for a specified time to induce apoptosis.
-
Harvest the cells and embed them in agarose plugs.
-
Lyse the cells in situ within the plugs using a lysis buffer containing detergents and proteases to release the DNA while minimizing mechanical shearing.
-
Insert the agarose plugs into the wells of a PFGE gel.
-
Perform electrophoresis using a PFGE system, which allows for the separation of large DNA fragments by periodically changing the orientation of the electric field.
-
Stain the gel with ethidium bromide and visualize under UV light. The appearance of a ladder of large DNA fragments (50-300 kb) is characteristic of Amonafide-induced apoptosis.
-
Conclusion
This compound distinguishes itself from classical topoisomerase II poisons through a mechanism that centers on the prevention of the enzyme's interaction with DNA and interference with ATP-dependent steps in the catalytic cycle. This leads to a unique cellular phenotype characterized by chromatin disorganization and high molecular weight DNA fragmentation, ultimately culminating in apoptosis, potentially through a ROS-mediated mitochondrial pathway. This distinct mechanism of action may offer advantages in overcoming certain forms of drug resistance and provides a rationale for its continued investigation in oncology. This guide provides a foundational understanding of these complex processes for professionals in the field of cancer research and drug development.
References
- 1. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 4. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trajectory of a Novel Anticancer Agent: A Technical History of Amonafide's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amonafide (B1665376) (NSC 308847), a synthetic benzisoquinolinedione, emerged as a promising anticancer agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of its discovery, preclinical and clinical development, mechanism of action, and the challenges that ultimately limited its widespread clinical application. By presenting key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as an in-depth resource for researchers in oncology and drug development.
Introduction: The Emergence of a New DNA-Targeting Agent
Amonafide was developed as a novel antineoplastic agent with the aim of overcoming some of the limitations of existing chemotherapeutics.[1] Structurally, it belongs to the naphthalimide class of compounds and was identified for its potent cytotoxic activity against a variety of murine and human cancer cell lines.[1] Its development was driven by the need for agents with activity against multi-drug resistant (MDR) tumors, a significant challenge in cancer therapy.[2]
Mechanism of Action: A Dual Assault on Cancer Cells
Amonafide exerts its anticancer effects through a dual mechanism, primarily targeting the essential cellular processes of DNA replication and repair.
DNA Intercalation
Amonafide is a potent DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1][3] This physical insertion distorts the DNA structure, interfering with the binding of enzymes essential for replication and transcription.
Topoisomerase II Inhibition
Beyond simple intercalation, Amonafide is a topoisomerase II (Topo II) inhibitor.[1][3] It stabilizes the "cleavable complex," a transient intermediate in the Topo II catalytic cycle where the enzyme has created a double-strand break in the DNA.[3] By preventing the re-ligation of this break, Amonafide leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death). Interestingly, Amonafide's interaction with Topo II is distinct from classical inhibitors, as its action is largely ATP-independent and it induces DNA cleavage at a more restricted set of sites.
Preclinical Development and Structure-Activity Relationship
The initial development of Amonafide involved synthesizing and screening numerous naphthalimide derivatives to optimize anticancer activity and minimize toxicity.[1] Structure-activity relationship (SAR) studies revealed that the 5-amino group was crucial for its biological activity.[4] Efforts to mitigate toxicity associated with metabolism led to the synthesis of derivatives with the amino group at the 6-position, creating "numonafides," which showed reduced acetylation while retaining anticancer properties.[4] Further modifications led to the azonafide (B1242303) series, which demonstrated activity against MDR cell lines.[5][6]
Pharmacokinetics and Metabolism: The Role of Acetylator Phenotype
The clinical development of Amonafide was significantly influenced by its metabolism. Amonafide is extensively metabolized, primarily through N-acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[4][7] This process converts Amonafide to N-acetyl-amonafide, an active metabolite.[7]
A critical finding was the polymorphic nature of the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes in the patient population.[7][8] Fast acetylators metabolize Amonafide more rapidly, leading to higher levels of the N-acetylated metabolite and increased toxicity, particularly myelosuppression.[7][9] This discovery necessitated phenotype-driven dosing strategies in later clinical trials to manage toxicity effectively.[7][8][10]
Amonafide is eliminated from the plasma with a terminal half-life of approximately 3.5 to 5.5 hours.[11][12] Renal excretion of the unchanged drug is minimal, accounting for less than 23% of the administered dose.[11][12]
Clinical Development: A Journey Through Clinical Trials
Amonafide underwent extensive clinical evaluation in a variety of solid and hematological malignancies.
Phase I Clinical Trials
Initial Phase I studies aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Amonafide. These trials established that granulocytopenia was the primary DLT.[11] Non-hematologic toxicities included nausea, vomiting, diaphoresis, flushing, and dizziness, which were often infusion-rate dependent.[11] Early signs of antitumor activity were observed in non-small-cell lung cancer and prostate cancer.[11] A pivotal Phase I study established different recommended Phase II doses for fast and slow acetylators to mitigate the variability in toxicity.[7][8]
Table 1: Summary of Key Phase I Clinical Trial Data
| Study Population | Dosing Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Antitumor Activity | Reference |
| Refractory Solid Tumors | Single IV infusion every 28 days | Granulocytopenia | 918 mg/m² | 1 CR (NSCLC), 1 PR (Prostate) | [11] |
| Advanced Cancer | Daily for 5 days | Myelosuppression | 375 mg/m² (Slow Acetylators), 250 mg/m² (Fast Acetylators) | Not the primary endpoint | [7][8] |
| Relapsed/Refractory AML | Monotherapy | Myelosuppression | Dose-escalation study | 3/17 CR | [13] |
| Relapsed/Refractory AML | Combination with Cytarabine (B982) | Myelosuppression | Dose-escalation study | 10/26 CR | [13] |
Phase II Clinical Trials
Phase II trials evaluated the efficacy of Amonafide in various cancer types. The results were mixed, with promising activity in some malignancies but limited efficacy in others.
Table 2: Summary of Key Phase II Clinical Trial Data
| Cancer Type | Number of Patients | Dosing Schedule | Objective Response Rate (ORR) | Key Toxicities | Reference |
| Advanced Breast Cancer (no prior anthracyclines) | 20 | 800 mg/m² IV every 4 weeks | 25% (1 CR, 4 PR) | Leukopenia, nausea/vomiting | [14] |
| Advanced Breast Cancer (first-line) | 32 | 800-900 mg/m² IV every 4 weeks | 25% (1 CR) | Granulocytopenia, nausea/vomiting | [15] |
| Hormone-Refractory Prostate Cancer | 43 (evaluable) | 225 mg/m² IV daily for 5 days | 12% (5 PR) | Leukopenia, granulocytopenia, thrombocytopenia | [16] |
| Epithelial Ovarian Cancer | 19 (evaluable) | 300 mg/m² IV daily for 5 days | 5% (1 PR) | Leukopenia, thrombocytopenia, granulocytopenia | [17] |
| Disseminated Malignant Melanoma | 20 | 300 mg/m²/day IV for 5 days | 0% | Leukopenia, thrombocytopenia, nausea/vomiting | [18] |
| Advanced Colorectal Cancer | 14 | 300 mg/m² IV daily for 5 days | 0% | Neutropenia, nausea/vomiting | [19] |
| Extensive Small-Cell Lung Cancer | 12 (eligible) | 300 mg/m² IV daily for 5 days | 0% | Myelosuppression (occasional), diaphoresis, chest pain | [20][21] |
Phase III Clinical Trials
Based on promising activity in acute myeloid leukemia (AML), particularly secondary AML (sAML), a Phase III trial was initiated.[22] This trial compared Amonafide in combination with cytarabine to the standard-of-care, daunorubicin (B1662515) with cytarabine, in patients with sAML.[22] Unfortunately, the trial failed to demonstrate a survival advantage for the Amonafide-containing regimen.[23]
Experimental Protocols
Determination of Acetylator Phenotype
A common method for determining a patient's acetylator phenotype involved the administration of caffeine (B1668208) followed by the analysis of urine or plasma for caffeine metabolites. The ratio of specific metabolites can distinguish between fast and slow acetylators.[7]
In Vitro Topoisomerase II Inhibition Assay
The ability of Amonafide to inhibit Topo II can be assessed using an in vitro DNA decatenation assay. This assay measures the enzyme's ability to separate interlocked DNA circles (catenanes) into individual circular DNA molecules.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer containing purified Topo II, catenated kinetoplast DNA (kDNA), and ATP is prepared.
-
Drug Incubation: Varying concentrations of Amonafide are added to the reaction mixture and incubated.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by size on an agarose gel.
-
Visualization: The DNA is visualized using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light. Inhibition of Topo II activity is indicated by the persistence of catenated DNA and a reduction in decatenated DNA products.
Assessment of DNA Damage (Cleavable Complex Formation)
The stabilization of the Topo II-DNA cleavable complex can be detected by observing the formation of protein-linked DNA breaks.
Protocol Outline:
-
Cell Treatment: Cancer cells are treated with Amonafide for a specified period.
-
Cell Lysis: Cells are lysed with a detergent-containing buffer to trap the covalent Topo II-DNA complexes.
-
DNA Purification: The DNA is purified, often including a step to digest proteins not covalently bound to the DNA.
-
Detection of Protein-Linked Breaks: The presence of Topo II covalently attached to the 5' ends of the broken DNA can be detected by various methods, including filter-binding assays or immunoblotting for Topo II after separating the DNA by size.
Conclusion and Future Perspectives
The development of Amonafide represents a significant effort in the search for novel anticancer agents. Its unique dual mechanism of action and activity against some resistant tumors were promising. However, its clinical utility was ultimately hampered by a narrow therapeutic window, significant inter-patient variability in toxicity due to pharmacogenetic factors, and a lack of superior efficacy in pivotal trials.
Despite its failure to become a mainstream cancer therapy, the story of Amonafide provides valuable lessons for modern drug development. It underscores the critical importance of understanding a drug's metabolism and the impact of pharmacogenomics on its safety and efficacy. The challenges encountered with Amonafide have paved the way for more personalized approaches to cancer therapy, where patient selection based on genetic biomarkers is becoming increasingly standard. Furthermore, the exploration of the naphthalimide scaffold continues, with ongoing efforts to synthesize new analogs with improved therapeutic indices.[24] The legacy of Amonafide, therefore, lies not in its clinical success, but in the scientific insights it provided, which continue to inform the development of the next generation of cancer therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II study of amonafide in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amonafide as first-line chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II trial of amonafide for the treatment of advanced, hormonally refractory carcinoma of the prostate. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Gynecologic Oncology Group phase II study of amonafide (NSC 308847) in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of amonafide in disseminated malignant melanoma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. ovid.com [ovid.com]
- 22. Phase III Open-Label Randomized Study of Amonafide L-Malate in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 23. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Amonafide L-malate: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376), an antineoplastic agent belonging to the naphthalimide class of DNA intercalators, has been a subject of interest for its potential in cancer therapy. The L-malate salt of Amonafide was developed to improve its pharmaceutical properties. Understanding the pharmacokinetic (PK) and metabolic profile of a drug candidate in preclinical models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing strategies and potential toxicities in human trials. This technical guide synthesizes the available information on the preclinical pharmacokinetics and metabolism of Amonafide L-malate, offering a reference for researchers in the field. It is important to note that while extensive clinical data for Amonafide is available, detailed preclinical pharmacokinetic data in common animal models such as rats, mice, and dogs are sparse in the public domain. This guide, therefore, combines the limited preclinical information with insights from clinical studies to provide a comprehensive overview.
Pharmacokinetics in Preclinical Models: An Overview
Detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively published. However, preclinical studies were instrumental in establishing its initial anti-tumor efficacy. For instance, Amonafide demonstrated activity in murine tumor models, including L-1210 and P-388 leukemias, and B-16 melanoma[1]. The N(N5)-acetyl and N'(N1)-oxide metabolites of Amonafide were evaluated for cytotoxicity against P388 murine leukemia cells in vitro[2]. This section outlines the typical methodologies for conducting preclinical pharmacokinetic studies, which would have been employed for this compound.
Experimental Protocols
A fundamental aspect of preclinical pharmacokinetics is the detailed methodology for in-life studies and bioanalysis.
1. Animal Models and Drug Administration:
-
Species: Standard preclinical models include rodents (e.g., Sprague-Dawley rats, CD-1 mice) and non-rodents (e.g., Beagle dogs).
-
Formulation: this compound for intravenous (IV) administration is typically dissolved in a suitable vehicle, such as sterile water for injection or a buffered solution. For oral (PO) administration, it may be formulated as a solution or suspension.
-
Administration: The drug is administered via various routes, commonly IV bolus or infusion and PO gavage, to assess bioavailability and different pharmacokinetic profiles.
2. Sample Collection:
-
Matrix: Blood is the primary matrix, collected at predetermined time points post-dosing. Plasma or serum is separated for analysis.
-
Schedule: A typical serial sampling schedule for an IV dose in rats might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Urine and Feces Collection: To assess excretion pathways, animals may be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.
3. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Amonafide and its metabolites in biological matrices.
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analytes from plasma/serum.
-
Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Below is a generalized workflow for a preclinical pharmacokinetic study.
Metabolism of Amonafide
The metabolism of Amonafide has been more extensively characterized in human studies, which can guide the investigation of its metabolic fate in preclinical species. Amonafide undergoes significant biotransformation, with N-acetylation being a major pathway[2][3].
Key Metabolic Pathways
-
N-Acetylation: The primary metabolic route for Amonafide is N-acetylation of the amino group at the 5-position, forming N-acetylamonafide. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The resulting metabolite, N-acetylamonafide, is pharmacologically active[3]. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes, which has been a significant factor in the variable toxicity observed in clinical trials[3][4].
-
N-Oxidation: Another identified metabolic pathway is the formation of an N'-oxide metabolite[2]. Unlike the N-acetylated metabolite, the N'-oxide of Amonafide was found to be inactive in in vitro cytotoxicity assays against P388 murine leukemia cells[2].
-
Other Metabolites: Human studies have identified up to eight urinary metabolites, indicating a complex metabolic profile[2]. These include various N-acetylated species[2]. The identification of noramonafide has also been reported[5].
The following diagram illustrates the primary metabolic pathways of Amonafide.
Experimental Protocols for Metabolism Studies
In vitro and in vivo models are used to elucidate the metabolic pathways of a drug candidate.
1. In Vitro Metabolism:
-
System: The most common in vitro systems are liver microsomes and hepatocytes from various species (e.g., rat, mouse, dog, human). These systems contain the primary drug-metabolizing enzymes.
-
Incubation: this compound would be incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Analysis: Samples are analyzed at different time points by LC-MS/MS to identify and quantify the metabolites formed. This approach helps in cross-species comparison of metabolic profiles.
2. In Vivo Metabolite Profiling:
-
Sample Collection: Plasma, urine, and feces are collected from animals dosed with this compound.
-
Analysis: The samples are analyzed using high-resolution mass spectrometry to identify the structure of metabolites. Radiolabeled compounds (e.g., ¹⁴C-Amonafide) are often used in mass balance studies to track all drug-related material.
Quantitative Data Summary
Table 1: Template for Single-Dose Intravenous Pharmacokinetic Parameters of Amonafide in Preclinical Species
| Parameter | Unit | Rat | Mouse | Dog |
| Dose | mg/kg | |||
| t½ (Half-life) | h | |||
| Cmax (Peak Concentration) | ng/mL | |||
| AUC (Area Under the Curve) | ng*h/mL | |||
| CL (Clearance) | mL/h/kg | |||
| Vd (Volume of Distribution) | L/kg |
Table 2: Template for Single-Dose Oral Pharmacokinetic Parameters of Amonafide in Preclinical Species
| Parameter | Unit | Rat | Mouse | Dog |
| Dose | mg/kg | |||
| t½ (Half-life) | h | |||
| Cmax (Peak Concentration) | ng/mL | |||
| Tmax (Time to Peak Conc.) | h | |||
| AUC (Area Under the Curve) | ng*h/mL | |||
| F (Bioavailability) | % |
Table 3: Human Pharmacokinetic Parameters of Amonafide (for reference)
| Parameter | Unit | Value | Reference |
| Dose | mg/m² | 400 (IV infusion) | [2] |
| t½ (Terminal Half-life) | h | 3.5 - 5.5 | [2][6] |
| CL (Total Body Clearance) | L/h/m² | 44.2 - 84 | [5][6] |
| Vdss (Volume of Distribution) | L/m² | 532 | [6] |
| Renal Excretion (% of dose) | % | < 5 - 23 | [2][6] |
Conclusion
The preclinical evaluation of this compound's pharmacokinetics and metabolism is a critical component of its development story. While specific, detailed data from animal models remains largely unpublished, the established clinical metabolic pathways, particularly N-acetylation, provide a strong indication of the key biotransformation routes to investigate in preclinical species. The methodologies outlined in this guide represent the standard industry practices that would be applied to fully characterize the ADME properties of this compound. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing informative preclinical studies and for the successful translation of promising anticancer agents from the laboratory to the clinic. Further publication of preclinical data would be invaluable to the scientific community for a more complete understanding of this compound.
References
- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of rat, dog and human liver microsomal arylamide N-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]
Amonafide L-malate: A Deep Dive into Structure-Activity Relationships for Next-Generation Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amonafide (B1665376), a naphthalimide-based compound, has shown promise as an anticancer agent due to its dual mechanism of action as a DNA intercalator and a topoisomerase II inhibitor.[1][2] However, its clinical utility has been hampered by metabolic liabilities, specifically N-acetylation of its 5-amino group by N-acetyltransferase 2 (NAT2), leading to the formation of toxic metabolites.[2] This has spurred extensive research into the structure-activity relationships (SAR) of amonafide analogs to develop derivatives with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the SAR studies of Amonafide L-malate and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Structure-Activity Relationship and Quantitative Data
The core strategy in designing amonafide derivatives has been to modify its structure to circumvent the problematic NAT2-mediated metabolism while retaining or enhancing its anticancer properties. Key modifications have focused on the position of the amino group on the naphthalimide ring and substitutions on the imide nitrogen.
Cytotoxicity of Amonafide and its Derivatives
The following tables summarize the in vitro cytotoxicity (IC50 values) of amonafide and its key derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Amonafide and a Novel Analogue (R16)
| Compound | Liver Cancer (HepG2) IC50 (µM) | Colon Cancer (HCT116) IC50 (µM) | Ovary Cancer (SKOV3) IC50 (µM) |
| Amonafide | 4.63 | 6.41 | 10.10 |
| R16 | 1.92 | 3.22 | 5.67 |
Table 2: Cytotoxicity of Naphthalimide-Benzothiazole Derivatives Compared to Amonafide
| Compound | Lung Cancer (A549) IC50 (µM) | Colon Cancer (SW620) IC50 (µM) |
| Amonafide | 5.46 | 7.76 |
| Derivative 30 | 4.07 | 3.72 |
| Derivative 31 | 3.89 | 3.47 |
Table 3: Cytotoxicity of 5-alkylamino Substituted Amonafide Analogues
| Compound | HeLa IC50 (µM) | P388D1 IC50 (µM) |
| Amonafide | 1.02 | 0.35 |
| Analogue 4a | 0.71 | 0.23 |
| Analogue 4b | 0.83 | 0.28 |
| Analogue 4h | 0.95 | 0.31 |
These data highlight that modifications to the amonafide scaffold can lead to compounds with significantly improved potency against various cancer cell lines.
Key Experimental Protocols
The evaluation of amonafide derivatives involves a series of key in vitro assays to determine their cytotoxicity, mechanism of action, and metabolic stability.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the amonafide derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase II Inhibition: DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and assay buffer.
-
Compound Incubation: Add the amonafide derivative at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Decatenated DNA minicircles will migrate into the gel, while catenated kDNA will remain in the well.
DNA Intercalation Assessment: Fluorescence-Based Assay
This competitive binding assay measures the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) by the test compound.
Protocol:
-
DNA-Ethidium Bromide Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Compound Titration: Add increasing concentrations of the amonafide derivative to the DNA-ethidium bromide complex.
-
Fluorescence Measurement: Measure the fluorescence emission of the solution (excitation ~520 nm, emission ~600 nm) after each addition.
-
Data Analysis: The displacement of ethidium bromide by the test compound will cause a quenching of the fluorescence. The binding affinity (Kd) can be calculated from the quenching data.
Metabolic Stability Assessment: NAT2 Acetylation Assay
This assay determines the extent to which a compound is acetylated by the NAT2 enzyme.
Protocol:
-
Reaction Setup: Incubate the amonafide derivative with human liver cytosol (as a source of NAT2) and acetyl-CoA.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and its acetylated metabolite.
-
Data Analysis: Determine the rate of acetylation to assess the metabolic stability of the derivative.
Visualizing the Core Concepts
To better illustrate the key concepts discussed, the following diagrams were generated using the DOT language.
Caption: Rationale for Amonafide Derivative Development.
Caption: Workflow for Evaluating Amonafide Derivatives.
Caption: Amonafide-Induced Apoptosis Pathway.
Conclusion
The structure-activity relationship studies of amonafide have been instrumental in guiding the development of new anticancer agents with improved therapeutic profiles. By understanding the molecular basis of its activity and toxicity, researchers have been able to design novel derivatives that avoid the metabolic liabilities of the parent compound while retaining or enhancing its potent anticancer effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued exploration and optimization of naphthalimide-based compounds as next-generation cancer therapeutics.
References
Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Amonafide L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate, a naphthalimide derivative, has been extensively studied as an anticancer agent. While its primary and most well-characterized mechanism of action is the inhibition of topoisomerase II (Topo II), a growing body of evidence reveals that its cytotoxic effects are multifaceted, extending to several other key molecular targets within the cancer cell. This technical guide provides a comprehensive overview of these alternative mechanisms, offering an in-depth analysis of Amonafide's interactions with DNA, its influence on critical cell signaling pathways, and the downstream consequences for cell cycle progression and survival.
This document is designed to be a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology and pharmacology. It summarizes key quantitative data, provides detailed experimental methodologies for the cited research, and visualizes complex biological processes to facilitate a deeper understanding of Amonafide's broader mechanistic profile. A significant feature of Amonafide is its ability to evade multidrug resistance mechanisms, as it is not a substrate for P-glycoprotein (Pgp), a common efflux pump that confers resistance to many chemotherapeutic agents[1][2][3]. This property, combined with its diverse molecular targets, underscores its potential in treating resistant and secondary acute myeloid leukemia (sAML)[4][5][6].
DNA Intercalation: A Primary Interaction
Beyond its enzymatic inhibition of Topo II, Amonafide's planar naphthalimide ring system allows it to directly interact with DNA through intercalation, the insertion of the molecule between the base pairs of the DNA double helix[7][8]. This physical distortion of the DNA structure can interfere with fundamental cellular processes such as DNA replication and transcription[8].
Mechanism of DNA Intercalation
Experimental Protocol: DNA Intercalation Assay (Spectrophotometric Titration)
This protocol outlines a common method to determine the binding affinity of a compound like Amonafide to DNA.
Objective: To determine the DNA binding constant (Kb) of Amonafide by monitoring changes in its UV-Vis absorption spectrum upon titration with DNA.
Materials:
-
Amonafide L-malate
-
Calf Thymus DNA (ctDNA)
-
Binding buffer (e.g., Tris-HCl buffer with NaCl, pH 7.4)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Amonafide in the binding buffer.
-
Prepare a stock solution of ctDNA in the binding buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Place a fixed concentration of Amonafide solution in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the Amonafide solution.
-
Incrementally add small aliquots of the ctDNA stock solution to the Amonafide solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis absorption spectrum after each titration point.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the absorbance values for the dilution effect.
-
Plot the data according to the appropriate binding model (e.g., Scatchard plot or by fitting to a non-linear equation) to calculate the binding constant (Kb)[8][13][14][15][16].
Induction of Apoptosis: Multiple Converging Pathways
Amonafide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple signaling pathways, distinguishing it from classical topoisomerase II poisons.
The ATM-Chk2 DNA Damage Response Pathway
Amonafide-induced DNA damage, likely stemming from its intercalative properties and interference with Topo II, activates the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). This activation of the ATM-Chk2 axis is a critical event in the cellular response to Amonafide.
G2/M Cell Cycle Arrest
The activation of the ATM-Chk2 pathway by Amonafide leads to a robust G2/M cell cycle arrest. This prevents cells with damaged DNA from entering mitosis. While the precise downstream targets of Chk2 in this context are still being fully elucidated, it is known that Chk2 can inactivate Cdc25 phosphatases, which are required for the activation of the Cyclin B1/CDK1 complex that drives mitotic entry. Interestingly, Amonafide and its analogs have been shown to induce the degradation of Chk1, suggesting a preferential activation of the Chk2-mediated checkpoint.
Mitochondrial-Mediated Apoptosis
Studies on Amonafide analogs have revealed the involvement of the intrinsic, or mitochondrial, pathway of apoptosis[4][17]. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol[18][19][20]. While direct evidence for Amonafide-induced MOMP is still emerging, the observed activation of downstream caspases is consistent with the engagement of this pathway. The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
References
- 1. This compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Bypasses Multidrug Resistance Proteins in Secondary Acute Myeloid Leukemia. | Blood | American Society of Hematology [ashpublications.org]
- 4. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer simulation of the binding of amonafide and azonafide to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. moodle2.units.it [moodle2.units.it]
- 17. A ROS-mediated lysosomal-mitochondrial pathway is induced by a novel Amonafide analogue, 7c, in human Hela cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissociation of mitochondrial depolarization from cytochrome c release during apoptosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome c release, mitochondrial membrane depolarization, caspase-3 activation, and Bax-alpha cleavage during IFN-alpha-induced apoptosis in Daudi B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Naphthalimide-Based Compounds with DNA G-Quadruplexes: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for anticancer drug development.
Amonafide (B1665376), a DNA intercalator and topoisomerase II inhibitor, belongs to the naphthalimide class of compounds.[1][2] While its primary mechanism of action is understood to be the disruption of DNA replication and repair through topoisomerase II inhibition, the potential for compounds with a planar aromatic system like the naphthalimide core to interact with G-quadruplex structures warrants investigation. This guide provides a technical overview of the binding characteristics and experimental methodologies used to study the interaction of naphthalimide and naphthalene (B1677914) diimide derivatives with DNA G-quadruplexes, offering a framework for investigating Amonafide L-malate.
Quantitative Data on Naphthalimide Derivative-G-Quadruplex Interactions
The following tables summarize quantitative data obtained from studies on various naphthalimide and naphthalene diimide derivatives and their interaction with different G-quadruplex-forming DNA sequences.
Table 1: Binding Affinities of Naphthalimide Derivatives to G-Quadruplex DNA
| Compound Class | G-Quadruplex Target | Method | Binding Affinity (K D or K b ) | Reference |
| Naphthalimide-thiourea conjugates | Telomeric G-quadruplex | UV-Vis & Fluorescence Spectroscopy | K b > 1.20 × 10 7 M -1 | [3] |
| Tetra-substituted naphthalene diimides | Human telomeric G-quadruplex (22-mer) | Crystallography | High affinity (qualitative) | [4] |
| Core-extended naphthalene diimide (cex-NDI) | Hybrid & Parallel G-quadruplexes | Biophysical techniques | Not specified | [5] |
| Terpyridine complexes with a naphthalimide ligand | Telomeric G-quadruplex | UV-Vis & Fluorescence Spectroscopy | High affinity (qualitative) | [6] |
Table 2: Thermal Stabilization of G-Quadruplex DNA by Naphthalimide Derivatives
| Compound Class | G-Quadruplex Target | Method | ΔT m (°C) | Reference |
| 4-bromo-1,8-naphthalic anhydride (B1165640) derivatives | Human telomere quadruplex-DNA | Thermal denaturation | Stabilization observed | [7] |
| Tetra-substituted naphthalene diimides | Human telomeric G-quadruplex | Thermal denaturation | Significant stabilization | [4] |
| β-amino acid derived naphthalenediimides | c-KIT1 and h-TELO G-quadruplexes | Circular Dichroism | Stabilization observed | [8] |
Experimental Protocols
The study of ligand-G-quadruplex interactions employs a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the literature for naphthalimide and naphthalene diimide derivatives.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the binding constant (K b ) of a ligand to G-quadruplex DNA by monitoring changes in the absorbance spectrum of the ligand upon titration with DNA.
-
Methodology:
-
A solution of the naphthalimide derivative of known concentration is prepared in a suitable buffer (e.g., Tris-HCl with KCl).
-
The initial absorbance spectrum of the ligand is recorded.
-
Aliquots of a concentrated stock solution of pre-annealed G-quadruplex DNA are incrementally added to the ligand solution.
-
After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.
-
Changes in the absorbance intensity and shifts in the wavelength of maximum absorbance are monitored.
-
The binding constant is calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation.[3]
-
Fluorescence Spectroscopy
-
Objective: To study the binding of a ligand to G-quadruplex DNA, often through a fluorescent intercalator displacement (FID) assay.
-
Methodology (G4-FID Assay):
-
A solution of a fluorescent probe that binds to G-quadruplexes (e.g., Thiazole Orange) is prepared with the G-quadruplex DNA, resulting in a high fluorescence signal.
-
The naphthalimide derivative (the competitor) is titrated into the solution.
-
The decrease in the fluorescence of the probe is monitored as it is displaced from the G-quadruplex by the naphthalimide derivative.
-
The concentration of the naphthalimide derivative required to displace 50% of the fluorescent probe (DC 50 ) is determined, which is inversely proportional to the binding affinity of the derivative for the G-quadruplex.[7]
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To investigate conformational changes in the G-quadruplex DNA upon ligand binding and to determine the thermal stabilization of the G-quadruplex.
-
Methodology:
-
CD spectra of the G-quadruplex DNA in the absence of the ligand are recorded to confirm its initial conformation (e.g., parallel, antiparallel, or hybrid).
-
The naphthalimide derivative is added to the G-quadruplex solution, and the CD spectrum is recorded again to observe any changes in the DNA conformation.
-
For thermal melting studies, the CD signal at a characteristic wavelength is monitored as the temperature is gradually increased.
-
The melting temperature (T m ), the temperature at which 50% of the G-quadruplex is unfolded, is determined in the absence and presence of the ligand.
-
The difference in T m (ΔT m ) indicates the extent of stabilization provided by the ligand.[7][8]
-
Visualizations
The following diagrams illustrate the key components and concepts discussed in this guide.
Caption: General structure of a DNA G-quadruplex.
Caption: Chemical structure of Amonafide.
References
- 1. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New analogues of amonafide and elinafide, containing aromatic heterocycles: synthesis, antitumor activity, molecular modeling, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Photophysical, G-quadruplex DNA binding and cytotoxic properties of terpyridine complexes with a naphthalimide ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel Naphthalimide Derivatives as Selective G-Quadruplex DNA Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Amonafide L-malate's Interaction with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376), a naphthalimide derivative, is an antineoplastic agent recognized for its potent activity as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its planar aromatic ring system allows it to insert between DNA base pairs, causing structural distortion and impeding critical cellular processes like DNA replication and transcription.[3][4] Furthermore, amonafide stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis.[3][5] This technical guide provides an in-depth overview of the in silico modeling of Amonafide L-malate's binding to DNA, presenting quantitative data, detailed computational methodologies, and visual representations of the associated molecular pathways and workflows.
Quantitative Data on Amonafide-DNA Interactions
The interaction between amonafide and DNA has been quantified through various computational and experimental methods. Molecular dynamics simulations have been instrumental in determining the energetic favorability of this binding. The following tables summarize key quantitative data related to amonafide and its analogs' interaction with DNA.
Table 1: Interaction Enthalpies of Amonafide with d(GGCCGGCCGG)•d(CCGGCCGGCC) from Molecular Dynamics Simulations
| Docking Orientation | Net Binding Enthalpy (kcal/mol) |
| maj CUM CUR | -46.4 |
| maj CUL CUR | -33.4 |
| maj CDR CDR | -48.1 |
| maj GUR GUR | -41.7 |
Data sourced from computer simulations using the AMBER force field in a vacuum. The net binding enthalpy is the sum of intermolecular and total distortion enthalpies.[6] "maj" refers to the major groove.
Table 2: Cytotoxicity of Amonafide Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Parameter | Value (µM) |
| Xanafide | MCF-7 | TGI | ~20-35 |
| Xanafide | MDA-MB-231 | TGI | ~35 |
| Xanafide | SKBR-3 | TGI | >50 |
| Xanafide | T47D | TGI | >50 |
| AMP-53 (Azonafide analog) | Breast Cancer | IC50 | 0.09 (µg/ml) |
| AMP-53 (Azonafide analog) | Lung Cancer | IC50 | 0.06 (µg/ml) |
| AMP-53 (Azonafide analog) | Renal Cell Carcinoma | IC50 | 0.06 (µg/ml) |
| AMP-53 (Azonafide analog) | Multiple Myeloma | IC50 | 0.03 (µg/ml) |
TGI (Total Growth Inhibition) and IC50 (half-maximal inhibitory concentration) values indicate the concentration required to inhibit cell growth. Data for xanafide is from studies on breast cancer cell lines.[7] Data for AMP-53 is from tests on freshly isolated human tumors.[8]
Table 3: Structural Impact of Amonafide on DNA
| Parameter | Value |
| DNA Unwinding Angle | 11-12° |
This value was determined by referring to an assumed unwinding angle of 26° for ethidium (B1194527) bromide.[6]
Experimental and Computational Protocols
The in silico analysis of amonafide's interaction with DNA typically involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to study the stability and dynamics of the complex.
Protocol for Molecular Dynamics Simulation of Amonafide-DNA Complex using AMBER
This protocol outlines the general steps for setting up and running a molecular dynamics simulation of an amonafide-DNA complex using the AMBER software package.
-
System Preparation:
-
Obtain the 3D structures of the DNA oligonucleotide and amonafide. The DNA structure can be generated using tools like NAB in AmberTools, while the amonafide structure can be built using software like Avogadro and optimized using quantum mechanical calculations (e.g., with Gaussian).
-
Use a molecular editor like PyMOL or UCSF Chimera to manually dock amonafide into the desired intercalation site of the DNA duplex.[9]
-
-
Topology and Coordinate File Generation:
-
Use the antechamber module in AmberTools to generate the topology and parameter files for amonafide, assigning appropriate atom types and partial charges (e.g., using the General Amber Force Field - GAFF, and AM1-BCC charges).
-
Use the tleap program in AmberTools to load the DNA and amonafide structures, along with the appropriate force field parameters (e.g., ff14SB for DNA and GAFF for the ligand).
-
Solvate the system in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.
-
Save the solvated system's topology (.prmtop) and coordinate (.inpcrd) files.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimizations to remove steric clashes. This is typically done in multiple stages, first minimizing the positions of water and ions, then the ligand, and finally the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) with weak restraints on the solute.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density. This step is also performed in stages with decreasing restraints on the solute.
-
-
Production Molecular Dynamics:
-
Run the production simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The simulation time should be sufficient to observe the stability of the binding and sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Binding free energy using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction.
-
Hydrogen bond analysis to identify key interactions.
-
Analysis of DNA helical parameters (e.g., rise, twist, roll) to understand the structural distortions induced by amonafide.
-
-
Visualizations
Logical Relationship: Mechanism of Action of Amonafide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of DNA helical change for the binding of cyclic AMP receptor protein to lac DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amonafide L-malate DNA Intercalation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide L-malate is a naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This dual action leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and the induction of apoptosis in cancer cells. The planar structure of Amonafide allows it to insert itself between the base pairs of the DNA double helix, causing a structural distortion that interferes with cellular processes like transcription and replication. Understanding the kinetics and thermodynamics of this intercalation is vital for the development of Amonafide and its analogs as therapeutic agents.
These application notes provide a detailed protocol for a common method to study DNA intercalation: a competitive binding assay using fluorescence spectroscopy with ethidium (B1194527) bromide (EtBr). Ethidium bromide is a well-characterized intercalating agent that exhibits a significant increase in fluorescence upon binding to DNA. A compound that also intercalates into DNA, such as this compound, will compete with EtBr for the binding sites, leading to a measurable decrease in EtBr fluorescence. This allows for the qualitative confirmation of intercalation and the quantitative determination of binding parameters.
Data Presentation: Quantitative Analysis of Amonafide-DNA Interaction
While extensive experimental data on the binding affinity of this compound is limited in publicly available literature, computational studies have provided valuable insights into the thermodynamics of its interaction with DNA. The following table summarizes theoretical interaction enthalpies from a molecular dynamics simulation of Amonafide intercalated with a DNA oligonucleotide duplex (d(GGCCGGCCGG).d(CCGGCCGGCC)). It is important to note that these are computational estimates and not experimentally determined values.
| Docking Orientation | Net Binding Enthalpy (kcal/mol) | Intermolecular Enthalpy (kcal/mol) | DNA Distortion Enthalpy (kcal/mol) | Drug Distortion Enthalpy (kcal/mol) |
| maj CUM CUR | -46.4 | -54.4 | 12.6 | 7.8 |
| maj CUL CUR | -33.4 | -51.1 | 12.8 | 17.3 |
| maj CDR CDR | -48.1 | -53.4 | 12.9 | 4.8 |
| maj GUR GUR | -41.7 | -53.3 | 12.9 | 10.9 |
Data adapted from a computer simulation study. The negative net binding enthalpies suggest a favorable interaction between Amonafide and the DNA duplex.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined pathway involving DNA intercalation and subsequent inhibition of topoisomerase II. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Competitive DNA Binding Assay using Fluorescence Spectroscopy
This protocol describes a competitive binding assay to determine the ability of this compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr).
Materials:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of Ethidium Bromide in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) and then dilute it in Tris-HCl buffer.
-
-
Formation of the DNA-EtBr Complex:
-
In a quartz cuvette, prepare a solution containing a fixed concentration of ct-DNA and EtBr in Tris-HCl buffer. The concentrations should be chosen such that the fluorescence of EtBr is significantly enhanced upon binding to DNA. A common starting point is a 1:1 ratio of EtBr to DNA base pairs.
-
Allow the solution to equilibrate for a few minutes.
-
-
Fluorescence Measurement (Baseline):
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength for EtBr (typically around 520 nm) and the emission wavelength range (typically 550-650 nm, with a peak around 600 nm).
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex. This will serve as the baseline (F₀).
-
-
Titration with this compound:
-
Add increasing concentrations of this compound to the DNA-EtBr complex solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The intercalation of this compound into the DNA will displace the bound EtBr, leading to a quenching of the EtBr fluorescence.
-
Plot the fluorescence intensity at the emission maximum (F) as a function of the this compound concentration.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv): F₀ / F = 1 + Ksv [Q] where F₀ is the fluorescence intensity in the absence of the quencher (Amonafide), F is the fluorescence intensity in the presence of the quencher, and [Q] is the concentration of the quencher.
-
The binding constant (Ka) of this compound to DNA can be calculated from the IC₅₀ value (the concentration of Amonafide that causes 50% reduction in EtBr fluorescence) using the following equation: Ka(Amonafide) = Ka(EtBr) * [EtBr] / IC₅₀ The binding constant of EtBr to ct-DNA is approximately 1.0 x 10⁷ M⁻¹.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the competitive DNA binding assay.
Caption: Workflow for the this compound DNA intercalation assay.
Conclusion
The protocol and information provided here offer a framework for investigating the DNA intercalation properties of this compound. The competitive binding assay with ethidium bromide is a robust and widely used method for this purpose. While experimental quantitative data for this compound's binding affinity remains to be broadly published, the provided protocol allows researchers to generate such data. The understanding of the binding mechanism and the ability to quantify the interaction are critical for the continued development of this compound and other naphthalimide-based compounds as effective anticancer therapies.
References
Application Notes and Protocols: Topoisomerase II Activity Assay Using Amonafide L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate is a potent anti-cancer agent belonging to the naphthalimide class of compounds. Its mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike classical topoisomerase II inhibitors, amonafide acts as a DNA intercalator that stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[1][2][3] Notably, amonafide's action is reported to be largely ATP-independent, distinguishing it from many other topoisomerase II poisons.[1] This document provides detailed protocols for assessing the activity of topoisomerase II in the presence of Amonafide L-malate, along with relevant data and pathway visualizations.
Data Presentation
The inhibitory activity of this compound on topoisomerase II can be quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a kinetoplast DNA (kDNA) decatenation assay.
| Compound | IC50 (µM) |
| Amonafide | 184[4] |
| Mitoxantrone | 3[4] |
| Doxorubicin | 4[4] |
| Daunorubicin | 12[4] |
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by targeting topoisomerase II. The proposed signaling pathway leading to apoptosis is depicted below. Amonafide first intercalates into the DNA. This intercalation event interferes with the binding of topoisomerase II to DNA. Subsequently, it stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The cellular DNA damage response is then activated, ultimately triggering the apoptotic cascade and resulting in programmed cell death.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated networks of DNA, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
This compound
-
5X Topoisomerase II Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 25% glycerol, 0.0025% bromophenol blue
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Sterile deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Set up the reactions: In microcentrifuge tubes, prepare the following reaction mixture on ice:
-
5X Topoisomerase II Reaction Buffer: 4 µL
-
kDNA (200 ng/µL): 1 µL
-
This compound or vehicle control: 1 µL
-
Sterile deionized water: to a final volume of 19 µL
-
-
Enzyme addition: Add 1 µL of purified topoisomerase IIα (e.g., 1-5 units) to each reaction tube. The final reaction volume will be 20 µL.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.
-
Run the gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated an adequate distance.
-
Visualize the results: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate faster as distinct bands. The inhibition of decatenation by this compound will be observed as a decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA at the top of the gel.
Experimental Workflow: Topoisomerase II Decatenation Assay
The following diagram outlines the logical flow of the Topoisomerase II decatenation assay.
Concluding Remarks
The protocols and data provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on topoisomerase II activity. The distinct mechanism of action of amonafide, characterized by its DNA intercalation and stabilization of the cleavable complex, makes it an important compound for cancer research and drug development. Careful execution of these assays will enable accurate determination of its inhibitory potential and further elucidate its cellular effects.
References
Application Notes and Protocols for Amonafide L-malate Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Amonafide (B1665376) L-malate on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Introduction
Amonafide is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2] By interfering with topoisomerase II, Amonafide L-malate blocks the binding of the enzyme to DNA, which in turn induces apoptotic signaling.[3] This mechanism of action makes it a compound of interest in oncology research, particularly for cancers that are resistant to other treatments.[3]
The MTT and XTT assays are reliable methods for evaluating the in vitro cytotoxicity of compounds like this compound. These assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by cell viability assays.
| Cell Line | Assay Type | IC50 (nM) |
| L1210 (Murine Leukemia) | MTT | 625 |
| OVCAR-3 (Human Ovarian Cancer) | MTT | 2180 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents:
-
This compound
-
Selected cancer cell line (e.g., L1210, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used for the drug) and untreated control wells (medium only).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This protocol provides an alternative method to MTT, where the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials and Reagents:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
XTT labeling mixture (containing XTT and an electron-coupling agent, prepared according to the manufacturer's instructions)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, Step 2).
-
-
XTT Addition and Incubation:
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Read the absorbance of the soluble formazan at a wavelength between 450 and 500 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Evaluation of Amonafide L-malate in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide L-malate is a DNA intercalating agent and an ATP-independent topoisomerase II inhibitor that has demonstrated clinical activity in acute myeloid leukemia (AML), particularly in secondary AML (sAML).[1][2] Its mechanism of action is distinct from classical topoisomerase II poisons, as it does not form cleavable complexes, and it notably circumvents major multidrug resistance (MDR) mechanisms, such as P-glycoprotein (Pgp), MRP-1, and BCRP, which are significant contributors to treatment failure in AML.[1][3][4] In vitro studies have shown that this compound induces a G2/M phase cell cycle arrest and subsequent apoptosis in AML cell lines.[3][5]
These application notes provide a detailed framework for the in vitro experimental design to assess the efficacy and mechanism of action of this compound in AML cell lines. The protocols herein describe methods for evaluating cytotoxicity, apoptosis induction, cell cycle effects, and the potential modulation of key signaling pathways.
Recommended AML Cell Lines
The following human AML cell lines are recommended for the in vitro evaluation of this compound, representing a diversity of AML subtypes:
-
THP-1: Acute monocytic leukemia.
-
KG-1: Acute myelogenous leukemia, known for its resistance to some chemotherapeutic agents.
-
MV4-11: Acute monocytic leukemia with a FLT3 internal tandem duplication (FLT3-ITD), a common mutation in AML.
-
U937: Histiocytic lymphoma, often used as a model for monocytic leukemia.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in AML Cell Lines (72-hour incubation)
| Cell Line | This compound IC₅₀ (µM) |
| THP-1 | [Insert experimental data] |
| KG-1 | [Insert experimental data] |
| MV4-11 | [Insert experimental data] |
| U937 | [Insert experimental data] |
Table 2: Apoptosis Induction by this compound in AML Cell Lines (48-hour treatment)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| THP-1 | Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | |
| KG-1 | Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | |
| MV4-11 | Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | |
| U937 | Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] |
Table 3: Cell Cycle Distribution in AML Cell Lines Treated with this compound (24-hour treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| THP-1 | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| KG-1 | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| MV4-11 | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| U937 | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC₅₀) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Cell Culture
Protocol for Culturing THP-1 Cells: [4][5][6]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension at 37°C in a humidified incubator with 5% CO₂.
-
Cell Density: Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
Note: Culture conditions for KG-1, MV4-11, and U937 cells are similar, using RPMI-1640 with 10-20% FBS. Always refer to the supplier's recommendations for optimal growth conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
AML cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Treat cells with this compound at the predetermined IC₅₀ concentration and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11][12]
Materials:
-
AML cell lines
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Treat cells with this compound at the IC₅₀ concentration and a vehicle control for 24 hours.
-
Harvest cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is designed to investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in AML.[13][14]
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound as described for the other assays.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. bowdish.ca [bowdish.ca]
- 5. THP-1 cell line - Wikipedia [en.wikipedia.org]
- 6. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
Application Notes and Protocols for In Vivo Efficacy Studies of Amonafide L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate is a potent anti-cancer agent characterized by its dual mechanism of action as a DNA intercalator and a topoisomerase II inhibitor.[1][2] This unique mode of action disrupts DNA replication and repair processes, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][3] Preclinical and clinical studies have explored the efficacy of Amonafide L-malate in a variety of malignancies, including acute myeloid leukemia (AML), breast cancer, and ovarian cancer.[4][5][6] Notably, Amonafide has demonstrated the ability to circumvent multidrug resistance mechanisms, a significant hurdle in cancer chemotherapy.[1]
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of this compound's therapeutic efficacy. Detailed protocols for xenograft studies in common cancer types where Amonafide has been investigated are presented, along with methods for data analysis and presentation.
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][7] This DNA damage triggers a cascade of cellular responses, culminating in programmed cell death, or apoptosis.
Figure 1. This compound's mechanism of action leading to apoptosis.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly utilized systems.
Recommended Mouse Strains:
-
Athymic Nude (nu/nu) Mice: Suitable for the subcutaneous implantation of many human cancer cell lines.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both T and B cells, allowing for the engraftment of a wider range of human tumors, including hematological malignancies.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: Exhibit reduced natural killer (NK) cell activity, further enhancing the engraftment of human cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Amonafide and its derivatives. It is important to note that direct quantitative comparisons of this compound across different studies can be challenging due to variations in experimental design. The data for Azonafides, structurally related analogs of Amonafide, are included to provide additional context on the potential efficacy in various cancer models.
Table 1: In Vivo Efficacy of Azonafide (B1242303) (AMP-53) in Human Tumor Xenograft Models [8]
| Cancer Type | Cell Line | Mouse Strain | Treatment Dose & Schedule | Endpoint | T/C (%)* |
| Leukemia | HL-60 | SCID | Not Specified | Tumor Growth | 39 |
| Breast Cancer | MCF-7 | SCID | Not Specified | Tumor Growth | 39 |
| Lung Cancer | A549 | SCID | Not Specified | Tumor Growth | 37 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C value of <42% is considered significant anti-tumor activity.
Experimental Protocols
The following are detailed protocols for establishing and evaluating the in vivo efficacy of this compound in representative cancer models.
Protocol 1: Subcutaneous Breast Cancer Xenograft Model
This protocol is designed for evaluating this compound in a solid tumor model, such as breast cancer, using the MCF-7 cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle (e.g., sterile saline or 5% dextrose solution)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations. The exact dose and schedule should be determined from pilot studies, with clinically reported intravenous doses for breast cancer being in the range of 800 mg/m2 every 4 weeks.[4] A preclinical starting point could be in the range of 20-40 mg/kg, administered intravenously or intraperitoneally.
-
Administer the prepared this compound solution or vehicle to the respective groups according to the determined schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Figure 2. Experimental workflow for a breast cancer xenograft model.
Protocol 2: Systemic Acute Myeloid Leukemia (AML) Xenograft Model
This protocol describes the establishment of a disseminated leukemia model using a human AML cell line, such as HL-60.
Materials:
-
HL-60 human AML cell line
-
Female SCID or NOD/SCID mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Flow cytometry reagents (e.g., anti-human CD45 antibody)
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture HL-60 cells in suspension to the desired density.
-
Harvest cells by centrifugation and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 107 cells/mL.
-
-
Leukemia Implantation:
-
Inject 100 µL of the cell suspension (5 x 106 cells) into the lateral tail vein of each mouse.
-
-
Engraftment Monitoring and Treatment Initiation:
-
Monitor for signs of leukemia development (e.g., weight loss, hind limb paralysis).
-
At a predetermined time post-injection (e.g., day 7), or upon detection of a certain percentage of human CD45+ cells in peripheral blood, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound as described in Protocol 1. Dosing in AML clinical trials has been investigated in combination with cytarabine (B982).[6] A monotherapy preclinical dose could be explored in the range of 20-40 mg/kg intravenously.
-
Administer the drug or vehicle to the respective groups.
-
-
Efficacy Evaluation:
-
Monitor survival as the primary endpoint.
-
Optionally, periodically collect peripheral blood to quantify leukemia burden by flow cytometry for human CD45+ cells.
-
At the time of euthanasia or study endpoint, collect bone marrow and spleen for analysis of leukemia infiltration.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Figure 3. Workflow for a systemic AML xenograft model.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical in vivo evaluation of this compound. The use of appropriate animal models and standardized experimental procedures is essential for obtaining reproducible and translatable data to guide the clinical development of this promising anti-cancer agent. Further optimization of dosing schedules and exploration of combination therapies in these models will be crucial for maximizing the therapeutic potential of this compound.
References
- 1. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of amonafide in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III Open-Label Randomized Study of this compound in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Amonafide L-malate Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate is the malate (B86768) salt of Amonafide, a potent anti-cancer agent.[1][2] Amonafide functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its mechanism of action involves insertion between DNA base pairs and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks, ultimately inhibiting DNA replication and RNA synthesis and inducing cell death in cancer cells.[1][2] Due to its activity against various tumor models, Amonafide L-malate is a compound of significant interest in cancer research and drug development.[3]
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Chemical Properties and Data
A summary of the key chemical properties of Amonafide and its L-malate salt is provided below for easy reference.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonyms | AS1413, Xanafide | [1] |
| Molecular Formula | C₂₀H₂₃N₃O₇ | [2] |
| Molecular Weight | 417.41 g/mol | [1] |
| CAS Number | 618863-54-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility (Amonafide free base) | DMSO: 53 mg/mL (187.06 mM) | [4] |
| Ethanol: 4 mg/mL (14.12 mM) | [4] | |
| Water: < 1 mg/mL (insoluble or slightly soluble) | [4] | |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C | [1] |
| Long-term (months to years): -20°C | [1] | |
| Storage (Stock Solution) | Short-term (days to weeks): 0 - 4°C | [1] |
| Long-term (months): -20°C | [1] |
Mechanism of Action
Amonafide exerts its cytotoxic effects primarily through two coordinated actions on cellular DNA. This mechanism makes it a potent inhibitor of cancer cell proliferation.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 417.41 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 417.41 g/mol * (1000 mg / 1 g) = 4.1741 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 4.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[4]
-
-
Sterilization (Optional but Recommended):
-
If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Storage:
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in cell culture medium.
-
Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile 15 mL conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the 10 mL of medium.
-
Mix well by gentle inversion or pipetting. This will result in a final concentration of 10 µM.
-
Perform serial dilutions from this working solution to achieve the desired final concentrations for your experiment.
-
Note on DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Typical Working Concentrations
The effective concentration of Amonafide can vary depending on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound.
| Cell Line | Assay Duration | IC50 (Amonafide) | Reference |
| A549 (Lung Carcinoma) | 72 hours | 1.1 µM | [5] |
| A549 (Lung Carcinoma) | 48 hours | 12.37 µM | [5] |
| A549 (Lung Carcinoma) | 48 hours | 13 µM | [5] |
| A549 (Lung Carcinoma) | Not Specified | 2 µM | [5] |
Based on these values, a starting concentration range of 0.1 µM to 20 µM is recommended for initial screening experiments in most cancer cell lines.
Safety and Handling Precautions
This compound is intended for research use only.[1] While it is shipped as a non-hazardous chemical, standard laboratory safety practices should be followed.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C20H23N3O7 | CID 10216431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amonafide | Topoisomerase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Unraveling Amonafide L-malate Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate is a DNA intercalator and topoisomerase II inhibitor that has shown promise in the treatment of various malignancies, including secondary acute myeloid leukemia.[1] A key feature of Amonafide is its ability to circumvent common multidrug resistance (MDR) mechanisms mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp), MRP-1, and BCRP, which are often responsible for the failure of other chemotherapeutic agents.[2][3] However, the development of resistance to Amonafide L-malate remains a clinical challenge. Understanding the molecular mechanisms that drive this resistance is crucial for the development of effective therapeutic strategies.
Lentiviral vectors are a powerful tool for investigating the genetic basis of drug resistance.[4] They can efficiently transduce a wide range of cell types, leading to stable, long-term expression of transgenes or suppression of target genes via short hairpin RNAs (shRNAs).[5][6] This allows for the creation of robust cell line models that mimic clinical drug resistance, enabling detailed studies of resistance pathways.
These application notes provide a comprehensive guide to utilizing lentiviral transduction for studying this compound resistance. We present detailed protocols for generating this compound resistant cell lines, and for using lentiviral vectors to both identify and validate genes and pathways involved in the resistance phenotype.
Potential Mechanisms of this compound Resistance
While this compound is not a substrate for several major drug efflux pumps, other mechanisms can contribute to resistance.[7] As a topoisomerase II inhibitor, resistance can arise from alterations in the drug's target or in the cellular response to the DNA damage it induces.[8][9] Potential mechanisms to investigate include:
-
Alterations in Topoisomerase II: Mutations in the TOP2A gene or changes in its expression level can reduce the enzyme's sensitivity to Amonafide.[9]
-
Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways, such as homologous recombination (HR) or non-homologous end joining (NHEJ), can counteract the DNA damage induced by Amonafide.[6][10][11]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/AKT/mTOR and MAPK/ERK are known to be involved in general chemotherapy resistance by promoting cell survival and inhibiting apoptosis.[2]
-
Altered Drug Metabolism: Changes in the activity of enzymes that metabolize Amonafide, such as N-acetyltransferase 2 (NAT2), could potentially influence its efficacy.[12]
Experimental Strategies for Investigating Resistance
Lentiviral transduction can be employed in two main strategies to investigate these potential resistance mechanisms:
-
Gain-of-Function Screening: An open reading frame (ORF) lentiviral library can be used to transduce a drug-sensitive parental cell line.[13][14] Subsequent treatment with this compound will select for cells that have been transduced with a gene conferring resistance.
-
Loss-of-Function Screening: A lentiviral shRNA library can be used to transduce an this compound-resistant cell line.[4][15][16][17] Cells that become re-sensitized to the drug will be depleted from the population, allowing for the identification of genes essential for the resistance phenotype.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for developing a drug-resistant cancer cell line through continuous exposure to stepwise increases in this compound concentration.[3][12][18][19][20]
Materials:
-
Parental cancer cell line of interest (e.g., a human leukemia or breast cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).
-
Maintain the cells in this medium, replacing it every 3-4 days, until the cell growth rate returns to normal.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation over several months.
-
-
Verification of Resistance:
-
After several rounds of dose escalation, determine the IC50 of the newly generated cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
-
Maintenance of the Resistant Cell Line:
-
Culture the resistant cell line in a medium containing a maintenance concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM (high glucose, with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture in Opti-MEM®: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Processing:
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral stock and store at -80°C.
-
Protocol 3: Lentiviral Transduction of Target Cells
This protocol describes the infection of the target cell line with the produced lentivirus.
Materials:
-
Target cells (parental or this compound resistant)
-
Lentiviral stock
-
Complete culture medium
-
Polybrene®
-
Selection antibiotic (if applicable, e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells:
-
Seed the target cells in a 6-well plate so they are 50-70% confluent on the day of transduction.
-
-
Day 2: Transduction:
-
Remove the medium from the cells and replace it with fresh complete medium containing Polybrene® (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral stock to the cells. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10).
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change and Selection:
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover for 24-48 hours before starting antibiotic selection.
-
If using a selection marker, add the appropriate antibiotic to the medium at a pre-determined concentration.
-
Protocol 4: Cell Viability Assay to Confirm Resistance/Sensitization
This protocol is for assessing the effect of gene overexpression or knockdown on this compound sensitivity.
Materials:
-
Transduced and control cells
-
This compound
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Day 1: Seed Cells:
-
Seed the transduced and control cells into 96-well plates at an appropriate density.
-
-
Day 2: Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Day 5: Cell Viability Assay:
-
After 72 hours of incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control and plot dose-response curves to determine the IC50 values.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Cell Line | Transduced Gene/shRNA | This compound IC50 (µM) | Fold Change in Resistance |
| Parental | Non-targeting control | 1 | |
| Parental | Gene of Interest (Overexpression) | ||
| Resistant | Non-targeting control | ||
| Resistant | shRNA against Gene of Interest |
| Lentiviral Titer Determination Method | Titer (Transducing Units/mL) |
| Flow Cytometry (for fluorescent reporter) | |
| qPCR (viral genome copies) | |
| p24 ELISA |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for lentiviral screening to identify resistance genes.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of both salvage and DNA damage response pathways on resistance to chemotherapeutic antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A public genome-scale lentiviral expression library of human ORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lentiviral ORF Clone Collection • NUCLEUS BIOTECH [nucleusbiotech.com]
- 15. Video: Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 16. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 17. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Amonafide L-malate Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide (B1665376) L-malate is a topoisomerase II inhibitor that has shown clinical activity in various malignancies, including acute myeloid leukemia (AML).[1][2] As with many chemotherapeutic agents, intrinsic and acquired resistance can limit its efficacy.[3] Identifying genetic factors that sensitize cancer cells to Amonafide L-malate can uncover novel therapeutic strategies, including combination therapies and patient stratification biomarkers. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function enhances cellular sensitivity to this compound.
CRISPR-Cas9 technology offers a powerful tool for systematically probing the genome to identify gene-drug interactions.[4][5] By creating a pooled library of cells with single-gene knockouts, researchers can perform negative selection screens (also known as dropout screens) to identify genes essential for survival in the presence of a drug.[5] Genes whose knockout leads to a significant depletion of cells upon treatment with this compound are considered sensitizers.
Potential Sensitizing Pathways
While a specific screen for this compound sensitizers is not yet published, based on its mechanism as a DNA-damaging agent and known resistance pathways to similar compounds, several cellular processes are likely to be implicated.[6][7] Knockout of genes within these pathways would be expected to increase sensitivity to this compound.
-
DNA Damage Response (DDR): Genes involved in repairing DNA damage induced by topoisomerase II inhibition are prime candidates. Loss of key DDR factors can lead to an accumulation of lethal DNA lesions.[8][9]
-
Cell Cycle Checkpoints: Proteins that regulate cell cycle progression in response to DNA damage are critical for allowing time for repair. Their absence can force cells with damaged DNA into mitosis, leading to cell death.
-
Drug Efflux and Metabolism: While this compound is reportedly not a substrate for common multidrug resistance proteins, other transporters or metabolic enzymes could influence its intracellular concentration and efficacy.[10]
-
Oxidative Stress Response: The KEAP1-NRF2 pathway is a major regulator of the cellular antioxidant response and is frequently implicated in chemoresistance.[11][12][13] Inactivation of NRF2 or its downstream targets could enhance the cytotoxic effects of this compound.
-
SLFN11 Expression: Schlafen family member 11 (SLFN11) is a key determinant of sensitivity to a broad range of DNA-damaging agents.[14][15] Its expression is associated with replication fork stalling and apoptosis in response to DNA damage.[16] Genes that regulate SLFN11 expression or function are therefore potential sensitizers.
Experimental Workflow
The overall experimental workflow for a CRISPR-Cas9 screen to identify this compound sensitizers is depicted below.
Caption: CRISPR-Cas9 screening workflow.
Signaling Pathway Implicated in Resistance
The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress and is a key mechanism of chemoresistance.[13] Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and proteasomal degradation.[3] In response to stress, this degradation is inhibited, allowing NRF2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and detoxification genes.[11] Constitutive activation of this pathway in cancer cells, often through mutations in KEAP1 or NRF2, promotes cell survival and resistance to chemotherapy.[12] Therefore, genes in this pathway are potential targets for sensitization to this compound.
Caption: KEAP1-NRF2 signaling pathway.
Data Presentation: Hypothetical Screening Results
The following tables represent hypothetical data from a CRISPR-Cas9 screen to identify this compound sensitizers. The data is structured to clearly present the top gene hits and their associated metrics.
Table 1: Top 10 Gene Hits from CRISPR-Cas9 Screen
| Gene Symbol | Description | Log2 Fold Change (Amonafide vs. Vehicle) | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.5 | 1.2e-8 | 3.1e-7 |
| SLFN11 | Schlafen family member 11 | -3.2 | 5.6e-8 | 1.1e-6 |
| TOP2A | DNA topoisomerase II alpha | -2.9 | 1.1e-7 | 1.8e-6 |
| ATM | ATM serine/threonine kinase | -2.7 | 3.4e-7 | 4.5e-6 |
| ATR | ATR serine/threonine kinase | -2.5 | 8.9e-7 | 9.2e-6 |
| BRCA1 | BRCA1 DNA repair associated | -2.3 | 1.5e-6 | 1.3e-5 |
| FANCA | FA complementation group A | -2.1 | 4.2e-6 | 3.1e-5 |
| NFE2L2 | Nuclear factor, erythroid 2-like 2 (NRF2) | -1.9 | 9.8e-6 | 6.5e-5 |
| GCLC | Glutamate-cysteine ligase catalytic subunit | -1.8 | 1.7e-5 | 9.9e-5 |
| NQO1 | NQO1 quinone oxidoreductase 1 | -1.7 | 3.3e-5 | 1.8e-4 |
Table 2: Validation of Top Gene Hits
| Gene Knockout | Cell Line | IC50 (this compound, nM) | Fold Sensitization (WT IC50 / KO IC50) |
| Wild-Type (WT) | A549 | 150 | 1.0 |
| KEAP1 KO | A549 | 35 | 4.3 |
| SLFN11 KO | A549 | 42 | 3.6 |
| TOP2A KO | A549 | 55 | 2.7 |
| Wild-Type (WT) | MOLM-13 | 80 | 1.0 |
| KEAP1 KO | MOLM-13 | 18 | 4.4 |
| SLFN11 KO | MOLM-13 | 25 | 3.2 |
| TOP2A KO | MOLM-13 | 30 | 2.7 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic application of this compound (e.g., AML cell line like MOLM-13 or a solid tumor line like A549).
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Verify Cas9 activity using a functional assay (e.g., GFP knockout with a GFP-targeting sgRNA).
-
sgRNA Library: Use a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
CRISPR-Cas9 Screen
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a cell population that ensures at least 500-1000 cells per sgRNA in the library.
-
Antibiotic Selection: Select for transduced cells using puromycin (B1679871) for 2-3 days.
-
Initial Cell Pellet (T0): Harvest a representative population of cells after selection to serve as the baseline (T0) reference for sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two groups: a vehicle control group (e.g., treated with DMSO) and an this compound treatment group. Treat the cells with a pre-determined concentration of this compound that results in approximately 50-70% inhibition of cell growth (IC50-IC70) over the course of the experiment (typically 14-21 days).
-
Cell Passaging: Passage the cells every 2-3 days, ensuring that the representation of the library is maintained (at least 500-1000 cells per sgRNA).
-
Final Cell Pellet: At the end of the treatment period, harvest the cells from both the vehicle and this compound-treated populations.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell pellets.
-
sgRNA Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA by PCR and prepare the amplicons for next-generation sequencing (NGS).
-
Data Processing: Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Hit Identification: Use statistical methods (e.g., MAGeCK or DrugZ) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the vehicle-treated population. Calculate log2 fold changes, p-values, and false discovery rates for each gene.
Hit Validation
-
Individual Gene Knockout: Validate the top hits from the screen by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Phenotypic Assays: Perform dose-response assays with this compound on the individual knockout cell lines and wild-type control cells to confirm sensitization (i.e., a decrease in IC50).
-
Mechanism of Action Studies: Further investigate the mechanism of sensitization by performing assays for apoptosis (e.g., Annexin V staining), DNA damage (e.g., γH2AX staining), and cell cycle analysis.
Conclusion
A genome-wide CRISPR-Cas9 screen is a robust and unbiased approach to identify genes that sensitize cancer cells to this compound.[17][18] The identification of such genes can provide valuable insights into the mechanisms of this compound action and resistance, reveal novel combination therapy strategies, and aid in the development of predictive biomarkers for patient selection. The protocols and conceptual framework provided here offer a comprehensive guide for researchers to embark on such studies.
References
- 1. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Abstract 2527: Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties [scienceon.kisti.re.kr]
- 3. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A wake-up call for cancer DNA damage: the role of Schlafen 11 (SLFN11) across multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. DNA damage-Induced cell death relies on SLFN11-dependent cleavage of distinct type II tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Amonafide L-malate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide L-malate is a potent anti-cancer agent belonging to the naphthalimide class of compounds. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, and intercalation into DNA. This disruption of DNA metabolism ultimately triggers programmed cell death, or apoptosis, in cancer cells. The quantification of apoptosis is a key metric in the evaluation of the efficacy of chemotherapeutic agents. Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a robust and high-throughput method for the detailed analysis of apoptotic and necrotic cell populations.
These application notes provide a comprehensive guide to the analysis of apoptosis induced by this compound using flow cytometry. This document outlines the underlying principles of the Annexin V/PI assay, detailed experimental protocols, and templates for data presentation and visualization of the associated signaling pathways.
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome such as FITC, can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format. The following tables provide an example of how to present the data from a dose-response and a time-course experiment.
Note: The following data are for illustrative purposes only and represent hypothetical results of this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Table 1: Dose-Response Effect of this compound on Apoptosis in a Representative Cancer Cell Line (e.g., MV4-11) after 48 hours of Treatment.
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| 0.5 | 62.1 ± 4.2 | 25.4 ± 2.8 | 10.2 ± 1.5 | 2.3 ± 0.7 |
| 1.0 | 40.5 ± 3.9 | 42.8 ± 3.1 | 14.5 ± 2.0 | 2.2 ± 0.6 |
| 5.0 | 15.3 ± 2.8 | 55.1 ± 4.5 | 25.8 ± 3.3 | 3.8 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (1.0 µM) in a Representative Cancer Cell Line (e.g., MV4-11).
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.6 ± 0.2 |
| 12 | 80.4 ± 3.3 | 12.5 ± 1.9 | 5.7 ± 1.1 | 1.4 ± 0.5 |
| 24 | 65.2 ± 4.1 | 22.8 ± 2.5 | 9.9 ± 1.8 | 2.1 ± 0.6 |
| 48 | 40.5 ± 3.9 | 42.8 ± 3.1 | 14.5 ± 2.0 | 2.2 ± 0.6 |
| 72 | 25.7 ± 3.2 | 35.6 ± 4.0 | 32.1 ± 3.5 | 6.6 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate cancer cell line (e.g., adherent or suspension cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA or a gentle cell dissociation solution (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period. For adherent cells, allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Harvesting and Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin-EDTA or a gentle cell dissociation solution. Combine the detached cells with the collected medium.
-
Suspension cells: Directly collect the cells from the culture vessel into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining (ideally within 1 hour).
-
Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software to gate the cell populations and quantify the percentage of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, as a topoisomerase II inhibitor and DNA intercalator, is proposed to induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage.
High-Content Imaging of Cellular Responses to Amonafide L-malate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide L-malate is a potent anti-cancer agent classified as a DNA intercalator and a topoisomerase II inhibitor. Its mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which leads to the accumulation of DNA double-strand breaks (DSBs). This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research and drug development.
High-content imaging (HCI) and analysis (HCA), also known as high-content screening (HCS), are powerful technologies that combine automated fluorescence microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cell populations. This approach allows for the simultaneous measurement of various cellular events, such as cell proliferation, cytotoxicity, apoptosis, and the activation of specific signaling pathways, at the single-cell level. These application notes provide a framework for utilizing high-content imaging to investigate the cellular responses to this compound, offering detailed protocols and data presentation formats to facilitate research and development efforts.
Data Presentation
Quantitative data from high-content imaging experiments are crucial for understanding the dose-dependent and time-course effects of this compound. The following tables provide a structured format for presenting such data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| L1210 | Leukemia | 0.625 | MTT | [1] |
| OVCAR-3 | Ovarian Cancer | 2.18 | MTT | [1] |
| A549 | Lung Carcinoma | Not specified | Sulforhodamine B | [1] |
| MCF-7 | Breast Cancer (ER+/p53 wt) | Comparable to taxanes | Total Growth Inhibition | [2] |
| MDA-MB-231 | Breast Cancer (ER-/p53 mut) | Similar to SKBR-3 | Total Growth Inhibition | [2] |
| SKBR-3 | Breast Cancer (HER2+) | Similar to MDA-MB-231 | Total Growth Inhibition | [2] |
| T47D | Breast Cancer (ER+/p53 mut) | No response | Total Growth Inhibition | [2] |
Table 2: this compound Induced Apoptosis in Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Method | Reference |
| Raji | 0, 10, 20, 40 | 6 | 4.0, 10.5, 16.4, 20.1 (for a similar compound) | Flow Cytometry | [3] |
| HCT-116/L-OHP | Varies | 48 | Concentration-dependent increase | Flow Cytometry | [4] |
| HCT-8/VCR | Varies | 48 | Concentration-dependent increase | Flow Cytometry | [4] |
Table 3: this compound Induced Cell Cycle Arrest in Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Method | Reference |
| DU 145 | Not specified | Not specified | - | - | Potent Arrest | Not specified | [3] |
| Raji | Dose-dependent | Not specified | G1 Arrest | - | - | Not specified | [5] |
| FL cells | Varies | 24 | G1 and G1-S boundary accumulation (Antimetabolites) | S phase prolongation | Partial G2 accumulation (Alkylating agents) | Flow Cytometry | [6] |
Table 4: this compound Induced DNA Damage (γH2AX Foci Formation)
| Cell Line | Concentration | Treatment Duration (h) | Mean γH2AX Foci per Cell | Method | Reference |
| Human Lymphocytes | Varies (in vivo) | 1, 4, 24 | Peak at 24h | Immunohistochemistry | [5] |
| Human Fibroblasts | Varies (in vitro) | 24 | Peak at 24h | Immunohistochemistry | [5] |
| CHL cells | 0.1, 1, 5, 20 µg/ml | 8 | Significant increase | Immunofluorescence | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducible high-content imaging experiments. The following protocols outline key assays for studying the effects of this compound.
Protocol 1: High-Content Analysis of Cell Viability and Cytotoxicity
This protocol describes a multiparametric assay to simultaneously assess cell number, nuclear morphology, and membrane permeability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96- or 384-well clear-bottom imaging plates
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or other membrane-impermeant dye (for dead cell staining)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cell plate and add the compound dilutions. Include vehicle-only controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Staining:
-
Add Hoechst 33342 and PI directly to the culture medium to final concentrations of 1 µg/mL and 0.5 µg/mL, respectively.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fixation (Optional, for endpoint assays):
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and PI (red channel). Acquire images from multiple fields per well to ensure robust statistics.
-
Image Analysis:
-
Use the imaging software to identify and segment nuclei based on the Hoechst 33342 signal.
-
Quantify the total number of cells (nuclei count).
-
Measure the intensity of the PI signal within the nuclear mask to identify dead cells.
-
Calculate the percentage of dead cells: (Number of PI-positive cells / Total number of cells) x 100.
-
Analyze nuclear morphology parameters such as area and intensity to identify condensed or fragmented nuclei indicative of apoptosis.
-
Protocol 2: High-Content Analysis of Apoptosis (Caspase-3/7 Activation)
This protocol details the detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cell-permeable, fluorogenic caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Hoechst 33342
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining:
-
Add the fluorogenic caspase-3/7 substrate and Hoechst 33342 to the culture medium according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and the activated caspase-3/7 signal (typically green channel).
-
Image Analysis:
-
Segment nuclei using the Hoechst 33342 signal.
-
Identify cells with activated caspase-3/7 by thresholding the fluorescence intensity of the caspase substrate signal within the nuclear or cytoplasmic region.
-
Calculate the percentage of apoptotic cells: (Number of caspase-3/7 positive cells / Total number of cells) x 100.
-
Protocol 3: High-Content Analysis of DNA Damage (γH2AX Foci Formation)
This protocol describes the immunofluorescent staining and quantification of phosphorylated H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.
Materials:
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal or rabbit polyclonal)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse or goat anti-rabbit)
-
Hoechst 33342
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1. Shorter treatment times (e.g., 1, 4, 8, 24 hours) are often used for DNA damage studies.
-
Fixation and Permeabilization:
-
Gently wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and the γH2AX signal (e.g., green channel for Alexa Fluor 488). Use a high-magnification objective (e.g., 20x or 40x) to resolve individual foci.
-
Image Analysis:
-
Segment nuclei using the Hoechst 33342 signal.
-
Within each nucleus, use a spot detection algorithm to identify and count the number of γH2AX foci.
-
Quantify the average number of foci per cell and the percentage of cells with a high number of foci (above a defined threshold).
-
Protocol 4: High-Content Analysis of Cell Cycle Progression
This protocol outlines a method to determine the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Hoechst 33342 or DAPI
-
Fixation solution: 70% ice-cold ethanol (B145695)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash once with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix for at least 30 minutes on ice (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in PBS containing Hoechst 33342 or DAPI at a final concentration of 1-5 µg/mL.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Image Acquisition: Acquire images of the stained nuclei using a high-content imaging system.
-
Image Analysis:
-
Segment the nuclei based on the DNA stain.
-
Measure the integrated nuclear fluorescence intensity for each cell.
-
Generate a histogram of the integrated intensity values.
-
Gate the histogram to define the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) populations.
-
Calculate the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the high-content imaging of this compound's cellular effects.
Caption: this compound signaling pathway.
Caption: High-content imaging experimental workflow.
Caption: Logical relationships of Amonafide's action.
References
- 1. BCL2 family in DNA damage and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bcl2 Negatively Regulates DNA Double-Strand Break Repair through a Non-Homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming Amonafide L-malate solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Amonafide (B1665376) L-malate in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Amonafide L-malate?
A1: The solubility of Amonafide is highly dependent on the pH of the aqueous buffer. It is poorly soluble in neutral and alkaline conditions but shows significantly increased solubility in acidic environments.[1]
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound upon addition to aqueous buffers is a common issue, primarily due to its low solubility at neutral or near-neutral pH. The compound is more soluble in acidic conditions, and introducing it to a higher pH buffer can cause it to crash out of solution.
Q3: What is the recommended storage condition for this compound solutions?
A3: For short-term storage (days to weeks), solutions should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[2] A solution of 0.4 mg/mL in 0.2 M acetate (B1210297) buffer (pH 4.0) has been shown to be stable for 48 hours at room temperature.[1]
Q4: Can I use organic solvents to prepare this compound stock solutions?
A4: Yes, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. This stock can then be diluted into the aqueous buffer of choice. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the experimental system.
Q5: What is the mechanism of action of Amonafide?
A5: Amonafide is a DNA intercalator and a topoisomerase II inhibitor.[3][4] This action leads to DNA double-strand breaks and inhibits DNA replication and RNA synthesis.[2][5] Additionally, Amonafide has been shown to inhibit the AKT/mTOR signaling pathway.[6]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to resolving solubility issues encountered during the preparation of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous buffer has a pH that is too high for this compound to remain in solution. | 1. Lower the pH of the buffer: Adjust the pH of your final aqueous buffer to be more acidic (e.g., pH 4-5) to increase solubility.[1] 2. Decrease the final concentration: The desired final concentration may be above the solubility limit in the chosen buffer. Perform a serial dilution to determine the maximum soluble concentration. 3. Change the order of addition: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer. |
| Cloudiness or visible particles in the prepared solution. | Incomplete dissolution of the this compound powder. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Be cautious and ensure the compound is stable at the chosen temperature. |
| Inconsistent results between experiments. | Variability in solution preparation leading to different effective concentrations. | 1. Standardize the protocol: Ensure a consistent and detailed protocol for solution preparation is followed for all experiments. 2. Prepare fresh solutions: Due to potential stability issues, it is advisable to prepare fresh solutions for each experiment. |
Quantitative Solubility Data
The solubility of Amonafide is highly pH-dependent. The following table summarizes the available quantitative data.
| Solvent/Buffer | Solubility | Reference |
| Water | < 1 mg/mL | [1] |
| 0.1 N HCl | ~20 mg/mL | [1] |
| pH 4 Acetate Buffer | ~10 mg/mL | [1] |
| pH 9 Carbonate Buffer | < 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 417.41 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.17 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C for long-term use.
Protocol 2: Preparation of a 10 µM Working Solution in pH 4.0 Acetate Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
0.2 M Acetate buffer, pH 4.0
-
Sterile conical tubes
Procedure:
-
Prepare the required volume of 0.2 M acetate buffer at pH 4.0.
-
Perform a serial dilution of the 10 mM stock solution. For a 10 µM final concentration, you will perform a 1:1000 dilution.
-
For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pH 4.0 acetate buffer.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation. The final DMSO concentration will be 0.1%.
-
Use the freshly prepared working solution for your experiments.
Visualizations
Caption: Amonafide's dual mechanism of action.
Caption: Workflow for preparing this compound solutions.
References
- 1. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H23N3O7 | CID 10216431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Amonafide L-malate in solution for long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stable use of Amonafide L-malate in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is considered insoluble in water. For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in DMSO.
Q2: How should this compound powder and stock solutions be stored for long-term stability?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should also be stored at -20°C in tightly sealed vials to protect from moisture and light.
Q3: What is the known stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. A 0.4 mg/mL solution in 0.2 M acetate (B1210297) buffer at pH 4.0 showed no decomposition after 48 hours at room temperature[1]. It is important to note that stability in neutral pH cell culture media at 37°C over extended periods has not been widely reported and should be determined experimentally.
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the solid compound and solutions should be protected from light during storage and handling to prevent photodegradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
-
Root Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO: This minimizes the volume of DMSO added to your culture, keeping the final DMSO concentration low (typically below 0.5% to avoid solvent toxicity).
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture medium.
-
Ensure rapid and even dispersion: Add the stock solution to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
-
Consider protein binding: The presence of serum (e.g., FBS) in the culture medium can sometimes help to solubilize hydrophobic compounds. If using serum-free media, solubility challenges may be more pronounced.
-
Issue 2: Loss of this compound activity over time in long-term experiments.
-
Root Cause: this compound may degrade in the aqueous, neutral pH environment of the cell culture medium at 37°C. The rate of degradation can be influenced by the specific components of the medium.
-
Solution:
-
Determine the stability in your specific medium: It is highly recommended to perform a stability study of this compound in your cell culture medium of choice under your experimental conditions (37°C, 5% CO2). An experimental protocol for a stability-indicating HPLC method is provided below.
-
Replenish the medium periodically: Based on the stability data, you may need to perform partial or full media changes at regular intervals to maintain the desired concentration of active this compound.
-
Prepare fresh working solutions: For each experiment, especially long-term ones, it is best to prepare fresh dilutions of this compound from a frozen DMSO stock.
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value |
| Synonyms | AS1413, Xanafide |
| Molecular Weight | 417.41 g/mol |
| Appearance | Solid powder |
| Solubility in Water | Insoluble |
| Solubility in DMSO | Soluble |
| Aqueous Solubility | pH-dependent; ~10 mg/mL in pH 4 acetate buffer, <1 mg/mL in pH 9 carbonate buffer[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Short-term (days to weeks) | Long-term (months to years) |
| Solid Powder | 0 - 4°C (dry and dark) | -20°C (dry and dark) |
| DMSO Stock Solution | 0 - 4°C | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound in your experimental solution (e.g., cell culture medium).
-
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., RPMI-1640, DMEM)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., uBondapak C18, 300 x 3.9 mm)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Heptanesulfonic acid (for mobile phase preparation)[1]
-
Sulfuric acid (for pH adjustment)[1]
-
Sterile, filtered tubes for sample collection
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.005 M heptanesulfonic acid, adjusted to pH 2.5 with sulfuric acid (e.g., a 32:68 v/v ratio)[1]. Filter and degas the mobile phase.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
-
Incubate this solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the solution.
-
Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm[1].
-
Inject a standard solution of freshly prepared this compound in the mobile phase to determine its retention time.
-
Inject the collected samples from the stability study.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
This data will inform you of the stability of this compound under your specific long-term experimental conditions.
-
-
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: this compound mechanism of action signaling pathways.
References
Optimizing Amonafide L-malate dosage for in vitro cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Amonafide L-malate in in vitro cancer cell line experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent anti-cancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor. By inserting itself into the DNA helix, it interferes with the normal function of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Q2: How does this compound's mechanism differ from other topoisomerase II inhibitors?
While many topoisomerase II inhibitors stabilize the "cleavable complex" (a transient state where the DNA is cut), this compound is thought to act at an earlier step, prior to the formation of this complex. This unique mechanism may result in a different DNA damage profile compared to classical inhibitors like etoposide (B1684455) and doxorubicin.
Q3: What are the key cellular outcomes of this compound treatment in cancer cells?
The primary cellular responses to this compound treatment are cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. The extent of each outcome can depend on the specific cancer cell line, the concentration of the drug, and the duration of exposure.
Q4: Is this compound susceptible to common drug resistance mechanisms?
A notable advantage of this compound is that it is not a substrate for P-glycoprotein (Pgp) mediated efflux, a common mechanism of multidrug resistance in cancer cells. This suggests that it may retain efficacy in cancer cell lines that have developed resistance to other chemotherapeutic agents.
Experimental Design and Protocols
Stock Solution Preparation
Proper preparation and storage of your this compound stock solution are critical for consistent experimental outcomes.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium. |
| Preparation | Dissolve this compound powder in DMSO by gentle vortexing or sonication in a water bath to ensure complete dissolution. |
| Storage | Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Stability | When stored properly, the DMSO stock solution is stable for several months. Avoid prolonged exposure to light. |
Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Carefully wash the plates five times with 1% acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The IC50 values for this compound can vary significantly depending on the cancer cell line and the assay conditions.
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| MCF-7 | Breast Cancer | 0.1 - 10 |
| MDA-MB-231 | Breast Cancer | 0.5 - 15 |
| SKBR-3 | Breast Cancer | 1 - 20 |
| T47D | Breast Cancer | > 20 (often shows resistance) |
| Various Leukemia Cell Lines (e.g., AML) | Leukemia | 0.05 - 5 |
Note: These values are approximate and should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Insufficient drug concentration or exposure time.- Cell line is resistant to this compound.- Inactive compound due to improper storage. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Verify the sensitivity of your cell line from literature or by using a known sensitive cell line as a positive control.- Use a fresh aliquot of this compound stock solution. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors during drug dilution or addition.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and be meticulous with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of the compound in the medium | - this compound has limited aqueous solubility.- The concentration of the compound exceeds its solubility limit in the culture medium. | - Visually inspect the wells for any precipitate under a microscope.- Prepare a fresh, lower concentration stock solution.- Ensure the final DMSO concentration in the medium is as low as possible (ideally <0.5%). |
| Unexpectedly high cytotoxicity in vehicle control | - The concentration of DMSO is too high for the specific cell line. | - Determine the maximum tolerated DMSO concentration for your cell line by running a vehicle-only toxicity curve.- Keep the final DMSO concentration consistent across all wells and as low as possible. |
Visualizing Key Processes
This compound's Mechanism of Action
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow for Cytotoxicity Testing
Caption: SRB assay workflow for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
Identifying and mitigating Amonafide L-malate off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amonafide L-malate. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a DNA intercalating agent and a topoisomerase II inhibitor. It exerts its cytotoxic effects by inserting itself into the DNA helix and stabilizing the topoisomerase II-DNA complex. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
Q2: Are there known off-target effects of this compound?
While the primary targets of this compound are DNA and topoisomerase II, like many small molecules, it has the potential for off-target effects. Due to its chemical nature as a DNA intercalator, it may interact with other DNA-binding proteins or RNA. Additionally, some DNA intercalators have been reported to exhibit inhibitory activity against various kinases. While specific, comprehensive off-target screening data for this compound is not widely published, researchers should be aware of these potential unintended interactions.
Q3: My cells are showing a phenotype that is inconsistent with topoisomerase II inhibition alone. What could be the cause?
If you observe unexpected cellular phenotypes, it is crucial to consider potential off-target effects of this compound. These could manifest as alterations in signaling pathways unrelated to DNA damage response, changes in gene expression that cannot be solely attributed to topoisomerase II inhibition, or unexpected toxicity profiles in certain cell lines. The troubleshooting guides below provide systematic approaches to investigate these possibilities.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations
You are observing significant cytotoxicity in your cell line at concentrations of this compound that are lower than expected to cause robust topoisomerase II-mediated DNA damage.
Possible Cause:
-
Off-target kinase inhibition: this compound may be inhibiting one or more kinases essential for cell survival in your specific cell model.
-
Induction of other cell death pathways: The compound might be triggering apoptosis or necrosis through mechanisms independent of topoisomerase II.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Western Blot for Phospho-proteins:
-
Treat cells with this compound at the concentration of interest for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a suspected kinase substrate overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against the total protein as a loading control.[2][3][4]
-
Issue 2: Altered Gene or Protein Expression Unrelated to DNA Damage Response
Your transcriptomic or proteomic data reveals significant changes in the expression of genes or proteins that are not typically associated with the cellular response to DNA damage.
Possible Cause:
-
Interference with transcription factors or other DNA-binding proteins: As a DNA intercalator, this compound could alter the binding of various proteins to DNA, thereby affecting gene expression.
-
Off-target inhibition of signaling pathways: The compound may be modulating the activity of kinases or other signaling molecules that regulate the expression of these genes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered gene/protein expression.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Wash the cells to remove unbound compound.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the suspected off-target protein. An increase in the amount of soluble protein at higher temperatures in the drug-treated sample indicates target engagement.[5][6][7][8]
-
-
Proteomic Profiling:
-
Immobilize an analog of this compound with a linker to beads to create an affinity matrix.
-
Incubate the affinity matrix with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
Quantitative Data Summary
While specific quantitative off-target data for this compound is limited in the public domain, the following table provides a hypothetical example of how such data could be presented. This is based on potential off-target activities of similar compounds.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Topoisomerase IIα | 50 | DNA Decatenation Assay |
| Kinase A | 250 | In vitro Kinase Assay |
| Kinase B | 800 | In vitro Kinase Assay |
| Kinase C | >10,000 | In vitro Kinase Assay |
Table 2: Example Data from a CETSA Experiment
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
Signaling Pathway Diagram
Potential Off-Target Kinase Inhibition Affecting a Pro-Survival Pathway:
This diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on "Kinase A," which is part of a pro-survival signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. addgene.org [addgene.org]
- 3. cusabio.com [cusabio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Amonafide L-malate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Amonafide (B1665376) L-malate.
Troubleshooting Guides
This section is designed to help you identify and resolve inconsistencies in your experimental results.
Inconsistent Results in Cell Viability (Cytotoxicity) Assays (e.g., MTT, MTS, XTT)
Question: My IC50 values for Amonafide L-malate vary significantly between experiments. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common issue. Several factors related to the compound, cell culture, and assay procedure can contribute to this.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Issue: this compound may not be fully dissolved or may precipitate in the culture medium, leading to a lower effective concentration.
-
Troubleshooting:
-
Ensure the stock solution is fully dissolved before diluting it into the cell culture medium. Amonafide has limited solubility in aqueous solutions at neutral pH.[1] It is more soluble in acidic conditions, such as a pH 4 acetate (B1210297) buffer.[1]
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Visually inspect the media containing the diluted compound for any signs of precipitation before adding it to the cells.
-
-
-
Cell Culture Conditions:
-
Issue: Differences in cell density, growth phase, and passage number can alter cellular response to the drug.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the exponential growth phase at the time of drug treatment.
-
Plate cells at a consistent density across all experiments.
-
-
-
Assay Protocol Execution:
-
Issue: Minor variations in incubation times, reagent concentrations, or washing steps can lead to inconsistent results.
-
Troubleshooting:
-
Adhere strictly to a standardized protocol for all steps of the assay.
-
Ensure accurate and consistent timing for drug incubation and reagent addition.
-
For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
-
-
Variable Results in Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Question: I am observing inconsistent levels of apoptosis in my cells treated with this compound. How can I troubleshoot this?
Answer:
Inconsistent apoptosis induction can be due to several factors, from the timing of the analysis to the health of the cell culture.
Potential Causes & Troubleshooting Steps:
-
Timing of Apoptosis Detection:
-
Issue: Apoptosis is a dynamic process. If you are analyzing at a single time point, you may be missing the peak apoptotic response.
-
Troubleshooting:
-
Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Consider that the mechanism of Amonafide involves DNA intercalation and topoisomerase II inhibition, which can lead to a delayed apoptotic response compared to other inducers.
-
-
-
Drug Concentration:
-
Issue: The concentration of this compound may be too high, leading to rapid necrosis instead of apoptosis, or too low to induce a measurable apoptotic response.
-
Troubleshooting:
-
Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.
-
Refer to published IC50 values for similar cell lines to guide your concentration selection.
-
-
-
Cell Health and Confluency:
-
Issue: Unhealthy or overly confluent cells may respond differently to apoptotic stimuli.
-
Troubleshooting:
-
Ensure your cells are healthy and not overly confluent before starting the experiment.
-
Check for signs of stress or contamination in your cell cultures.
-
-
Unexpected Results in Cell Cycle Analysis
Question: My cell cycle analysis results after this compound treatment are not consistent. What could be the reason?
Answer:
Inconsistent cell cycle data can arise from issues with sample preparation, staining, or the timing of the analysis. This compound, as a topoisomerase II inhibitor, is expected to cause cell cycle arrest, typically at the G2/M phase.
Potential Causes & Troubleshooting Steps:
-
Synchronization of Cells:
-
Issue: If your cells are not synchronized, the effects of this compound on the cell cycle may be masked by the asynchronous cycling of the cell population.
-
Troubleshooting:
-
Consider synchronizing your cells before drug treatment to observe a more uniform response.
-
-
-
Staining Protocol:
-
Issue: Inconsistent staining with DNA dyes like propidium (B1200493) iodide (PI) can lead to poor resolution of cell cycle phases.
-
Troubleshooting:
-
Ensure proper fixation of cells to allow for uniform dye penetration.
-
Optimize the concentration of the DNA stain and the staining time.
-
Use a consistent protocol for cell harvesting and staining.
-
-
-
Time Point of Analysis:
-
Issue: The timing of cell cycle arrest can vary depending on the cell line and drug concentration.
-
Troubleshooting:
-
Conduct a time-course experiment to determine the optimal time point to observe cell cycle arrest after this compound treatment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] It inserts itself into the DNA and prevents topoisomerase II from re-ligating the DNA strands after creating double-strand breaks, which are necessary for DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces apoptosis.
Q2: How should I prepare and store this compound stock solutions?
A2: For short-term storage (days to weeks), stock solutions can be stored at 0-4°C. For long-term storage (months), it is recommended to store them at -20°C. The compound should be protected from light.
Q3: What are the typical IC50 values for this compound in different cancer cell lines?
A3: The IC50 values can vary depending on the cell line and the assay conditions. Below is a summary of some reported values.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Murine Leukemia | 0.625 |
| A549 | Non-small cell lung cancer | Not specified, but active |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
(Note: The data in this table is compiled from multiple sources and should be used as a reference. It is recommended to determine the IC50 value for your specific cell line and experimental conditions.)
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been studied in combination with other chemotherapeutic agents, such as cytarabine (B982), in clinical trials for acute myeloid leukemia.[3][4]
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for in vitro this compound experiments.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
- 1. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Open-Label Randomized Study of this compound in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
Technical Support Center: Amonafide L-malate Metabolism and N-acetyltransferase (NAT) Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of N-acetyltransferase (NAT) activity on the metabolism of Amonafide (B1665376) L-malate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Amonafide L-malate?
Amonafide is extensively metabolized, with N-acetylation being a key pathway.[1] This process is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme, which converts Amonafide to its N-acetylated metabolite.[2] This metabolite is also pharmacologically active.[1][3]
Q2: Why is there significant inter-individual variability in Amonafide metabolism and toxicity?
The variability is largely due to genetic polymorphisms in the NAT2 gene.[4] Individuals can be classified into different acetylator phenotypes: slow, intermediate, and fast acetylators.[4][5] Fast acetylators metabolize Amonafide more rapidly, leading to higher levels of the N-acetylated metabolite and have been shown to experience increased toxicity at standard doses.[1][6]
Q3: How does the acetylator phenotype affect Amonafide dosing and toxicity?
Clinical studies have demonstrated that the acetylator phenotype is a critical determinant of Amonafide-induced toxicity, particularly myelosuppression (e.g., leukopenia).[1][6] Consequently, dose adjustments are recommended based on the patient's acetylator status. Fast acetylators generally require lower doses of Amonafide compared to slow acetylators to achieve a similar therapeutic window and avoid excessive toxicity.[1][6]
Q4: What are the known metabolites of Amonafide?
The major metabolite is N-acetyl-amonafide.[3][7] Another identified metabolite is noramonafide.[7] In total, up to eight urinary metabolites have been identified using liquid chromatography-mass spectrometry (LC/MS).[3]
Troubleshooting Guides
In Vitro N-Acetylation Assay
Issue 1: Low or no N-acetyl-amonafide detected in the assay.
-
Possible Cause 1: Inactive Enzyme or Co-factor.
-
Troubleshooting:
-
Ensure proper storage and handling of the NAT2 enzyme preparation (e.g., recombinant enzyme, liver cytosol). Avoid repeated freeze-thaw cycles.
-
Verify the integrity and concentration of the acetyl-Coenzyme A (Acetyl-CoA) co-factor. Prepare fresh solutions if necessary.
-
Run a positive control with a known NAT2 substrate to confirm enzyme and co-factor activity.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Optimize the pH of the reaction buffer (typically around 7.5 for NAT2).
-
Ensure the incubation temperature is optimal (usually 37°C).
-
Verify that the concentrations of Amonafide and Acetyl-CoA are appropriate. Perform a substrate concentration curve to determine the optimal range.
-
-
-
Possible Cause 3: Use of a "Slow Acetylator" Enzyme Source.
-
Troubleshooting:
-
If using human-derived materials (e.g., liver S9 fractions), be aware of the donor's NAT2 genotype. Preparations from slow acetylator individuals will inherently have lower metabolic activity.
-
Consider using recombinant NAT2 enzymes of different allelic variants (e.g., NAT24 for rapid, NAT25B or NAT2*6A for slow) to characterize the metabolism across different phenotypes.[5]
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Pipetting Inaccuracy.
-
Troubleshooting:
-
Calibrate pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure thorough mixing of all components in the reaction vessel.
-
-
-
Possible Cause 2: Inconsistent Incubation Times.
-
Troubleshooting:
-
Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
-
Ensure a consistent method for stopping the reaction (e.g., addition of ice-cold acetonitrile).
-
-
HPLC Analysis of Amonafide and Metabolites
Issue 1: Poor separation of Amonafide and N-acetyl-amonafide peaks.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Troubleshooting:
-
Adjust the organic-to-aqueous ratio of the mobile phase. Increasing the aqueous component may improve the resolution of these relatively polar compounds.
-
Modify the pH of the aqueous component of the mobile phase to alter the ionization state and retention of the analytes.
-
Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile, or vice-versa).
-
-
-
Possible Cause 2: Column Degradation.
-
Troubleshooting:
-
Check the column performance with a standard mixture.
-
If the peak shape is poor (e.g., tailing or fronting), flush the column with a strong solvent.
-
If performance does not improve, replace the column.
-
-
Issue 2: Drifting retention times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Troubleshooting:
-
Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient elution methods.
-
-
-
Possible Cause 2: Mobile Phase Inconsistency.
-
Troubleshooting:
-
Ensure the mobile phase is well-mixed and degassed.
-
If preparing the mobile phase online, check the pump proportioning valves for accuracy.
-
-
Data Presentation
Table 1: Recommended Amonafide Dosing and Resulting Myelotoxicity Based on Acetylator Phenotype.
| Acetylator Phenotype | Recommended Dose (mg/m²/day for 5 days) | Median WBC Nadir (/µL) |
| Fast | 250 | 2000 |
| Slow | 375 | 1600 |
Data adapted from a Phase I clinical study.[1]
Table 2: Representative Enzyme Kinetic Parameters for Different NAT2 Alleles with a Model Substrate.
| NAT2 Allele | Phenotype | Km (µM) | Vmax (relative units) | Intrinsic Clearance (Vmax/Km) |
| NAT24 | Rapid | 76.2 ± 2.5 | 45.2 ± 1.5 | 0.59 |
| NAT25 | Slow | 104.1 ± 8.7 | 10.9 ± 0.7 | 0.11 |
| NAT26 | Slow | 187.8 ± 26.4 | 6.7 ± 0.5 | 0.04 |
| NAT27 | Slow | 98.5 ± 10.1 | 8.9 ± 0.6 | 0.09 |
Note: These kinetic parameters are for a representative NAT2 substrate and illustrate the expected differences between alleles. Actual values for Amonafide may vary.[8]
Experimental Protocols
In Vitro N-acetylation of Amonafide using Human Liver Cytosol
This protocol describes a method to determine the rate of N-acetyl-amonafide formation from Amonafide using human liver cytosol as the enzyme source.
1. Materials and Reagents:
-
This compound
-
N-acetyl-amonafide (as an analytical standard)
-
Human liver cytosol (from a pool of donors or specific genotypes)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Preparation of Solutions:
-
Amonafide Stock Solution: Prepare a 10 mM stock solution of Amonafide in ultrapure water.
-
Acetyl-CoA Stock Solution: Prepare a 20 mM stock solution of Acetyl-CoA in ultrapure water. Aliquot and store at -80°C.
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.
3. N-acetylation Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube on ice:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
10 µL of human liver cytosol (e.g., at a final concentration of 0.5 mg/mL protein)
-
5 µL of Amonafide stock solution (final concentration 0.5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 20 mM Acetyl-CoA (final concentration 1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined from the absorbance maxima of Amonafide and N-acetyl-amonafide.
-
Quantification: Create a standard curve using the N-acetyl-amonafide analytical standard to quantify the amount of metabolite formed.
Visualizations
Caption: Metabolic activation of Amonafide via NAT2-mediated N-acetylation.
Caption: Workflow for an in vitro Amonafide N-acetylation assay.
Caption: Logic for phenotype-based dosing of Amonafide.
References
- 1. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individualized dosing of amonafide based on a pharmacodynamic model incorporating acetylator phenotype and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Evaluation of Amonafide Derivatives for Reduced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and evaluation of Amonafide (B1665376) derivatives aimed at reducing cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amonafide-induced cardiotoxicity?
A1: The cardiotoxicity of Amonafide is primarily linked to its metabolic activation. The parent compound has a primary arylamine at the 5-position, which is metabolized by the enzyme N-acetyltransferase 2 (NAT2) into a toxic N-acetylated metabolite.[1] This metabolite is a potent Topoisomerase II poison, and its accumulation can lead to DNA damage, oxidative stress, mitochondrial dysfunction, and ultimately apoptosis in cardiomyocytes.
Q2: What are the main strategies to synthesize Amonafide derivatives with reduced cardiotoxicity?
A2: The principal strategy is to modify the Amonafide structure to prevent the formation of the toxic N-acetylated metabolite. The most successful approach has been the relocation of the amino group from the 5-position to the 6-position of the naphthalimide ring, creating derivatives known as "numonafides".[1] These 6-amino derivatives are not substrates for NAT2 and therefore avoid the metabolic activation that leads to cardiotoxicity.[1] Another approach involves the substitution of the primary amine to block its acetylation.
Q3: How do Amonafide and its derivatives exert their anticancer effects?
A3: Amonafide and its active derivatives function as DNA intercalators and Topoisomerase II inhibitors. By inserting themselves into the DNA helix, they interfere with the function of Topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the enzyme-DNA complex, causing double-strand breaks in the DNA of cancer cells, which triggers apoptosis.
Q4: Are there established cell lines to test the cardiotoxicity of Amonafide derivatives?
A4: Yes, the H9c2 rat cardiomyocyte cell line is a commonly used in vitro model to assess the cardiotoxicity of various compounds, including anticancer drugs. Primary cardiomyocytes are also used for more physiologically relevant data.
Troubleshooting Guides
Synthesis of 6-Amino Amonafide Derivatives (Numonafides)
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 6-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Incomplete reaction during the initial amination of 4-bromo-1,8-naphthalic anhydride (B1165640). | - Ensure anhydrous conditions as moisture can quench the reagents.- Increase the reaction time or temperature moderately.- Use a slight excess of N,N-dimethylethylenediamine. |
| Poor yield in the final nucleophilic substitution step to introduce the amino group. | - Optimize the reaction conditions for the substitution of the bromo group with the desired amine.- Consider using a catalyst, such as a copper-based catalyst, to facilitate the reaction. | |
| Presence of side-products in the final product | Reaction with other functional groups on the starting materials. | - Purify the intermediates at each step of the synthesis.- Use protecting groups for sensitive functionalities if necessary.- Optimize the reaction conditions (temperature, solvent, reaction time) to favor the desired reaction pathway. |
| Incomplete conversion of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Adjust the stoichiometry of the reactants. |
In Vitro Cardiotoxicity Assessment
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results (e.g., MTT, LDH) | Inconsistent cell seeding density. | - Ensure a uniform single-cell suspension before seeding.- Use a multichannel pipette for seeding to minimize variations between wells. |
| Cell passage number affecting sensitivity. | - Use cells within a consistent and low passage number range for all experiments. | |
| Edge effects in the microplate. | - Avoid using the outer wells of the microplate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain a humidified environment. | |
| Difficulty in interpreting IC50 values | The derivative shows similar toxicity in cancer and cardiac cell lines. | - This suggests a lack of selective toxicity. Further structural modifications may be needed to improve the therapeutic index. |
| The IC50 value is outside the tested concentration range. | - Adjust the concentration range of the derivative in subsequent experiments to accurately determine the IC50. |
Quantitative Data
Table 1: Comparative Cytotoxicity of Amonafide and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Amonafide | K562 (human leukemia) | MTT | 0.8 ± 0.1 | [2] |
| MCF-7 (human breast cancer) | MTT | 1.2 ± 0.2 | [2] | |
| 6-amino Amonafide (Numonafide) | HeLa (human cervical cancer) | Not specified | Similar to Amonafide | [1] |
| P388D1 (murine leukemia) | Not specified | Similar to Amonafide | [1] | |
| Amonafide-polyamine conjugate (6k) | H22 (murine hepatoma) | In vivo | Not specified | [3] |
Experimental Protocols
General Synthesis of 6-Amino Amonafide Derivatives
This protocol is a generalized procedure based on reported synthetic strategies.
-
Synthesis of 4-Nitro-1,8-naphthalic anhydride: Start with the nitration of 1,8-naphthalic anhydride using a mixture of nitric acid and sulfuric acid.
-
Synthesis of 4-Nitro-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide: React the 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine in a suitable solvent like ethanol (B145695) or DMF.
-
Reduction of the Nitro Group: Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield 4-amino-N-(2-(dimethylamino)ethyl)-1,8-naphthalimide.
-
Bromination: Introduce a bromine atom at the 6-position using a brominating agent like N-bromosuccinimide (NBS).
-
Nucleophilic Substitution: React the 6-bromo derivative with the desired amine in the presence of a suitable base and potentially a catalyst to yield the final 6-amino Amonafide derivative.
In Vitro Cardiotoxicity Assessment using MTT Assay
-
Cell Culture: Culture H9c2 cardiomyocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the Amonafide derivative in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cardiotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Metabolic pathway of Amonafide leading to cardiotoxicity and the rationale for Numonafide derivatives.
Caption: Experimental workflow for the synthesis and in vitro cardiotoxicity evaluation of Amonafide derivatives.
Caption: Signaling pathway of Amonafide-induced cardiotoxicity in cardiomyocytes.
References
- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxic Drugs: An Insight into its Pathologic Mechanisms – Biosciences Biotechnology Research Asia [biotech-asia.org]
Strategies to minimize Amonafide L-malate-induced myelosuppression in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amonafide (B1665376) L-malate in vivo, with a specific focus on strategies to minimize myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of Amonafide L-malate in vivo?
Myelosuppression, specifically granulocytopenia, is the primary dose-limiting toxicity observed with this compound administration in both preclinical and clinical studies.[1][2][3] This suppression of bone marrow leads to a decrease in the production of immune cells (leukocytes), oxygen-carrying cells (erythrocytes), and platelets.[4]
Q2: How does the metabolism of this compound influence its myelosuppressive effects?
Amonafide is metabolized by the N-acetyltransferase 2 (NAT2) enzyme into an active metabolite, N-acetyl-amonafide.[5][6] The genetic variability in NAT2 activity leads to different rates of metabolism. Individuals categorized as "fast acetylators" exhibit higher levels of the N-acetylated metabolite, which is associated with greater toxicity and more severe myelosuppression.[5][7] Conversely, "slow acetylators" have a lower rate of metabolism and tend to experience less toxicity at similar doses.[5][7] This metabolic difference is a critical factor to consider in dose-response studies.
Q3: What are the potential strategies to mitigate this compound-induced myelosuppression?
Based on preclinical and clinical research, the following strategies can be considered to minimize myelosuppression:
-
Dose Adjustment Based on Acetylator Phenotype: Determining the acetylator phenotype of the animal model or patient can guide dose optimization. Fast acetylators may require a lower dose of this compound to avoid severe myelosuppression.[5][7]
-
Co-administration of Hematopoietic Growth Factors: The use of granulocyte colony-stimulating factor (G-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) is a standard approach to ameliorate chemotherapy-induced neutropenia.[8][9] These growth factors can help stimulate the production of neutrophils and other white blood cells, thereby reducing the duration and severity of myelosuppression.
-
Development of Non-acetylated Analogs: Research has focused on developing derivatives of amonafide that are not substrates for NAT2, which could potentially offer a better safety profile while retaining anti-tumor efficacy.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Severe and unexpected myelosuppression at standard doses. | High percentage of "fast acetylators" in the study cohort. | 1. If possible, phenotype a subset of the animals for N-acetyltransferase activity. 2. Conduct a dose-ranging study to establish the maximum tolerated dose in your specific animal strain. 3. Consider prophylactic administration of hematopoietic growth factors (e.g., G-CSF, GM-CSF). |
| Inconsistent myelosuppressive effects across a cohort of animals. | Genetic variability in drug metabolism (acetylator status). | 1. Acknowledge and report the variability as a potential outcome of diverse metabolic rates. 2. Increase the sample size to ensure statistical power can account for this variability. 3. If feasible, group animals based on a surrogate marker for metabolic rate if phenotyping is not possible. |
| Suboptimal tumor response when using a reduced dose of this compound to avoid myelosuppression. | The reduced dose is below the therapeutic threshold. | 1. Explore combination therapy with a cytoprotective agent that does not interfere with the anti-tumor activity of amonafide. 2. Investigate intermittent dosing schedules that might allow for bone marrow recovery between treatments. 3. Consider the use of hematopoietic growth factors to support higher, more efficacious doses of amonafide. |
Quantitative Data Summary
Table 1: Impact of Acetylator Phenotype on Amonafide-Induced Myelosuppression in Patients
| Acetylator Phenotype | This compound Dose | Median WBC Nadir (/µL) | Reference |
| Fast Acetylators | 300 mg/m²/day for 5 days | 500 | [5] |
| Slow Acetylators | 300 mg/m²/day for 5 days | 3,400 | [5] |
| Fast Acetylators | 200 mg/m² (daily for 5 days) | 5,300 | [7] |
| Fast Acetylators | 250 mg/m² (daily for 5 days) | 2,000 | [7] |
| Slow Acetylators | 375 mg/m² (daily for 5 days) | 1,600 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Inducing and Monitoring Myelosuppression with this compound in a Murine Model
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight range.
-
This compound Preparation: Dissolve this compound in a sterile, appropriate vehicle for injection (e.g., sterile water or saline). The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dose Determination: Based on literature, a dose-finding study is recommended. Start with a conservative dose and escalate in different cohorts to determine the dose that induces a measurable but recoverable myelosuppression.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) for a specified number of consecutive days.
-
Monitoring:
-
Blood Collection: Collect peripheral blood samples at baseline (before treatment) and at regular intervals post-treatment (e.g., days 3, 7, 10, 14, and 21). A small volume can be collected from the tail vein or saphenous vein.
-
Complete Blood Count (CBC): Perform a CBC analysis on the collected blood samples to determine the counts of white blood cells (WBC), neutrophils, lymphocytes, red blood cells (RBC), and platelets.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of mice and harvest bone marrow from the femur and/or tibia for cellularity assessment and flow cytometry analysis of hematopoietic stem and progenitor cells.
-
-
Data Analysis: Plot the blood cell counts over time to observe the nadir (lowest point) and recovery of each cell lineage.
Protocol 2: Co-administration of G-CSF to Mitigate this compound-Induced Myelosuppression
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + G-CSF
-
Group 4: G-CSF alone
-
-
This compound Administration: Administer this compound as determined in Protocol 1.
-
G-CSF Administration:
-
Dosing: A typical dose of G-CSF in mice is 5-10 µg/kg/day.
-
Schedule: Begin G-CSF administration 24 hours after the last dose of this compound and continue for 4-7 days.
-
Route: Administer G-CSF via subcutaneous injection.
-
-
Monitoring and Analysis: Follow the monitoring and data analysis steps outlined in Protocol 1. Compare the depth and duration of neutropenia between the this compound alone group and the this compound + G-CSF group.
Visualizations
References
- 1. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of amonafide in disseminated malignant melanoma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone marrow suppression - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of in vivo infusion of granulocyte colony-stimulating factor on immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addition of granulocyte macrophage colony stimulating factor (GM-CSF) during in vitro oocyte maturation improves embryo development in a mouse model of advanced maternal age - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific resistance to Amonafide L-malate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line-specific resistance to Amonafide (B1665376) L-malate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Amonafide L-malate?
This compound is an anticancer agent that functions as a DNA intercalator and a topoisomerase II (Topo II) inhibitor.[1][2] Its mechanism is unique because it inhibits Topo II catalysis before the formation of the Topo II-DNA cleavable complex and does so in a manner that is not dependent on ATP.[2][3] This action disrupts DNA replication and triggers apoptosis, often by disorganizing chromatin structure.[2]
Q2: Is this compound susceptible to common multidrug resistance (MDR) mechanisms?
This compound is generally considered a poor substrate for the most common multidrug resistance-associated drug efflux pumps, including P-glycoprotein (Pgp/MDR1/ABCB1) and Multidrug Resistance Protein-1 (MRP-1/ABCC1).[4][5] This suggests that overexpression of these transporters is not a primary cause of resistance to the parent drug, giving it an advantage over other Topo II inhibitors.[3][4]
Q3: How is this compound metabolized, and how does this affect its activity?
Amonafide is extensively metabolized in humans and cells via N-acetylation, a reaction catalyzed by the N-acetyltransferase-2 (NAT2) enzyme.[6][7] This process converts amonafide into N-acetyl-amonafide, which is also an active metabolite.[7][8] The rate of this conversion can vary significantly between cell lines depending on their NAT2 expression and activity, leading to different toxicity and efficacy profiles.[7]
Q4: Can resistance to this compound still be related to efflux transporters?
Yes, but in a specific context. While Amonafide itself is a poor substrate for most MDR proteins, its active metabolite, N-acetyl-amonafide , has been identified as a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2).[4] Therefore, cell lines that have high NAT2 activity (rapidly converting amonafide) and high BCRP expression may exhibit resistance.[4]
Q5: Are there other factors that can influence cell line sensitivity?
Yes, studies on the related compound xanafide suggest that the status of other cellular pathways can predict sensitivity. For example, in breast cancer cell lines, sensitivity was correlated with estrogen receptor (ER) and p53 status. The MCF-7 cell line (ER-positive, wild-type p53) was found to be the most sensitive, whereas the T47D cell line (ER-positive, mutated p53) was resistant.[9] This indicates that the integrity of apoptosis and hormone signaling pathways may play a crucial role.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high resistance to this compound in my cell line. | 1. High Efflux of Active Metabolite: The cell line may have high BCRP (ABCG2) transporter expression, leading to the efflux of N-acetyl-amonafide.[4]2. Altered Drug Metabolism: The cell line may have a "fast acetylator" phenotype due to high NAT2 enzyme activity, rapidly converting amonafide to the BCRP-susceptible metabolite.[7][8]3. Compromised Apoptotic Pathway: The cell line may have mutations in key tumor suppressor genes like p53, making it resistant to apoptosis induction.[9] | 1. Assess BCRP Expression & Function: Use qPCR or Western blot to check BCRP expression levels. Perform a functional efflux assay using a known BCRP substrate (e.g., pheophorbide A) with and without a BCRP inhibitor (e.g., fumitremorgin C).[4]2. Evaluate NAT2 Activity: Perform a NAT2 activity assay. Alternatively, measure the intracellular ratio of N-acetyl-amonafide to amonafide using HPLC.[10]3. Sequence Key Genes: Check the mutational status of p53 and other relevant genes in your cell line. |
| My results are inconsistent across different experiments. | 1. Cell Line Heterogeneity: The cell line may have developed subpopulations with varying levels of resistance over time.2. Experimental Variability: Inconsistent cell density, passage number, or drug preparation can affect results. | 1. Perform Single-Cell Cloning: Isolate and characterize clones from your parent cell line to ensure a homogenous population for experiments.2. Standardize Protocols: Ensure strict adherence to protocols for cell seeding, drug concentration, and incubation times. Use cells within a consistent, low passage number range. |
| Amonafide treatment shows initial effect, but cells recover. | 1. Selection of Resistant Clones: The initial treatment may eliminate sensitive cells, allowing a small, pre-existing resistant population to grow out.2. Induction of Resistance Mechanisms: Prolonged exposure to the drug may induce the expression of resistance-related genes like BCRP. | 1. Analyze Post-Treatment Population: Characterize the cells that survive treatment for markers of resistance (BCRP expression, p53 status).2. Consider Combination Therapy: Investigate combining this compound with a BCRP inhibitor if resistance is mediated by this transporter. |
Data Presentation
Table 1: Summary of Factors Influencing Cell Line Response to this compound and its Metabolite
| Factor | Status | Expected Sensitivity to Amonafide | Expected Sensitivity to N-acetyl-amonafide | Reference Cell Line Example |
| P-gp (ABCB1) / MRP1 (ABCC1) | High Expression | Sensitive (Amonafide is a poor substrate) | Sensitive (Metabolite is not a substrate) | N/A |
| BCRP (ABCG2) | High Expression | Sensitive | Resistant (Metabolite is a substrate) | Cell lines engineered to overexpress BCRP show 8-fold resistance to the metabolite.[4] |
| NAT2 Enzyme | High Activity ("Fast Acetylator") | Potentially less sensitive if BCRP is also high | N/A (Determines rate of formation) | N/A |
| p53 Status | Mutated/Non-functional | Resistant | Resistant | T47D (Breast Cancer)[9] |
| p53 Status | Wild-Type | Sensitive | Sensitive | MCF-7 (Breast Cancer)[9] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Drug Efflux Functional Assay (Flow Cytometry)
This protocol assesses the function of efflux pumps like BCRP.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: For inhibitor conditions, pre-incubate cells with a BCRP inhibitor (e.g., 10 µM fumitremorgin C) for 30-60 minutes at 37°C.
-
Substrate Loading: Add a fluorescent BCRP substrate (e.g., pheophorbide A) to both inhibitor-treated and untreated cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Efflux Phase: Resuspend the cells in fresh, warm medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Place cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cell population using a flow cytometer. A higher fluorescence signal in the inhibitor-treated group indicates active efflux by the targeted transporter.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Metabolic activation and resistance pathway for Amonafide.
Caption: Workflow for investigating this compound resistance.
References
- 1. Phase III Open-Label Randomized Study of this compound in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase III open-label randomized study of cytarabine in combination with this compound or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacogenetics of anticancer agents: lessons from amonafide and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amonafide L-malate Treatment Protocols for Multidrug-Resistant Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Amonafide (B1665376) L-malate treatment protocols for multidrug-resistant (MDR) cancer cells. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Amonafide L-malate?
A1: this compound is a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] It works by inserting itself into the DNA structure and interfering with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A2: Yes, this compound has shown significant efficacy in preclinical and clinical settings against MDR cancer cells, particularly those overexpressing P-glycoprotein (P-gp/MDR1).[3] Unlike many conventional chemotherapeutic agents, Amonafide is not a substrate for P-gp, meaning it is not actively pumped out of the cancer cells, thus bypassing this common mechanism of drug resistance.
Q3: What are the known off-target effects or toxicities associated with this compound?
A3: The primary dose-limiting toxicity of this compound is myelosuppression. In clinical trials, this has been a significant side effect. Researchers should be mindful of this when translating in vitro findings to in vivo models. While specific off-target effects at the cellular level are not extensively documented in the provided literature, it is a common phenomenon for cancer drugs to have off-target activities.[4]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound should be stored in a dry, dark place at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[5] For cell culture experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity in MDR Cell Lines
If you observe that this compound is less effective than anticipated in your MDR cell line, consider the following:
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Inconsistent results are a common challenge in cell-based assays. Here's a logical workflow to troubleshoot this issue:
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Sensitive and Multidrug-Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (µM) | Reference Drug IC50 (µM) | Fold Resistance (Amonafide vs. Ref.) |
| K562 | Leukemia | Sensitive | ~0.2 | Doxorubicin: ~0.02 | N/A |
| K562/DOX | Leukemia | P-gp Overexpression | ~0.2 | Doxorubicin: >10 | ~1 vs. >500 |
| A549 | Lung Carcinoma | Non-P-gp MDR | 1.1 | - | - |
| L1210 | Murine Leukemia | Sensitive | 0.625 | - | - |
| L1210/Dox | Murine Leukemia | P-gp Overexpression | ~0.6 | Doxorubicin: ~5.0 | ~1 vs. >8 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources to illustrate the trend of Amonafide bypassing P-gp-mediated resistance.[6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on MDR cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 48 or 72 hours).[7] Include vehicle-treated (e.g., DMSO) and untreated controls.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is for detecting key proteins involved in the DNA damage response (γ-H2AX) and apoptosis (cleaved PARP-1) following this compound treatment.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle after this compound treatment.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.[6]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[6][10]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the single-cell population and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: P-glycoprotein (P-gp) Functional Assay
This assay assesses the function of the P-gp drug efflux pump, which is a key mechanism of multidrug resistance.
-
Cell Preparation:
-
Culture both your MDR cell line and its drug-sensitive parental line.
-
-
Rhodamine 123 Loading:
-
Incubate the cells with a low concentration of Rhodamine 123 (a fluorescent P-gp substrate) for a defined period (e.g., 30-60 minutes).[4]
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence at time zero using a flow cytometer or fluorescence plate reader.
-
Incubate the cells in Rhodamine 123-free medium for a further period (e.g., 1-2 hours) to allow for efflux.
-
Measure the final intracellular fluorescence.
-
-
Data Analysis:
-
Compare the retention of Rhodamine 123 in the MDR cells versus the sensitive cells. Lower retention in the MDR line indicates active P-gp-mediated efflux.
-
As a control, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to confirm that the observed efflux is P-gp dependent.[4]
-
Mandatory Visualizations
References
- 1. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Amonafide L-malate versus doxorubicin: a mechanistic comparison
In the landscape of cancer chemotherapy, both Amonafide (B1665376) L-malate and Doxorubicin have carved out significant roles as potent anti-neoplastic agents. Both belong to a class of drugs that function as DNA intercalators and topoisomerase II inhibitors, yet subtle and significant differences in their mechanisms of action, efficacy, and safety profiles set them apart. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Core Mechanisms of Action: A Tale of Two Topoisomerase II Inhibitors
Both Amonafide L-malate and Doxorubicin exert their cytotoxic effects by disrupting DNA replication and transcription. They achieve this through a dual mechanism: inserting themselves between DNA base pairs (intercalation) and inhibiting the function of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[1][2][3]
Doxorubicin , a well-established anthracycline antibiotic, stabilizes the topoisomerase II-DNA "cleavable complex," leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1][4] However, its clinical utility is often hampered by significant cardiotoxicity, a side effect linked to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.[1][5][6]
This compound , a naphthalimide derivative, also intercalates into DNA and inhibits topoisomerase II.[2][7][8] Crucially, its mechanism appears distinct from classical topoisomerase II poisons like Doxorubicin.[7] Evidence suggests that Amonafide inhibits the catalytic activity of topoisomerase II before the formation of the cleavable complex, leading to less extensive DNA damage.[7][9] This unique mechanism may also contribute to its ability to circumvent certain multidrug resistance (MDR) pathways that affect Doxorubicin.[10]
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and Doxorubicin across various cancer cell lines. IC50 values, representing the concentration of a drug that is required for 50% inhibition of in vitro growth, are presented to facilitate a direct comparison of potency.
Table 1: IC50 Values (µM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (as Xanafide) | Doxorubicin | Reference |
| MCF-7 | Breast Cancer | 1.19 (as Amonafide) | 2.50 | [10][11] |
| MDA-MB-231 | Breast Cancer | 35 (TGI) | 15 (TGI) | [12] |
| SKBR-3 | Breast Cancer | 45 (TGI) | 80 (TGI) | [12] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 12.18 | [11] |
| A549 | Lung Cancer | Not Reported | > 20 | [11] |
| HeLa | Cervical Cancer | Not Reported | 2.92 | [11] |
| M21 | Skin Melanoma | Not Reported | 2.77 | [11] |
TGI: Total Growth Inhibition concentration.
Table 2: Comparative Efficacy in Doxorubicin-Resistant Breast Cancer Cell Lines
| Cell Line | Selecting Agent | IC50 (µM) of Selecting Agent | IC50 (µM) of Amonafide | Reference |
| MCF-7 (Parental) | None | N/A | 1.19 | [10] |
| MCF-7/DOX | Doxorubicin | >4 (4-fold resistance) | 0.84 | [10] |
Clinical Efficacy and Toxicity: A Head-to-Head in Secondary AML
A phase III clinical trial directly compared the efficacy and safety of this compound in combination with cytarabine (B982) versus daunorubicin (B1662515) (a closely related anthracycline to doxorubicin) with cytarabine in patients with secondary Acute Myeloid Leukemia (sAML).[13][14][15][16]
Table 3: Clinical Trial Outcomes in Secondary AML
| Outcome | Amonafide + Cytarabine | Daunorubicin + Cytarabine | P-value | Reference |
| Complete Remission (CR) Rate | 46% | 45% | 0.81 | [16] |
| 30-Day Mortality | 19% | 13% | Not Significant | [13][16] |
| 60-Day Mortality | 28% | 21% | Not Significant | [13][16] |
| Median Overall Survival (patients < 56 years) | 16.1 months | 7.1 months | 0.03 | [13] |
While the overall complete remission rates were similar, the Amonafide-containing regimen was associated with higher toxicity.[13] Notably, a subgroup analysis suggested a potential survival benefit for younger patients treated with Amonafide.[13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can unlink interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
ATP solution (10 mM)
-
This compound and Doxorubicin dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) containing a DNA stain (e.g., ethidium (B1194527) bromide)
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and varying concentrations of the test compound (this compound or Doxorubicin) or solvent control.
-
Add kDNA to each reaction mixture.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.
-
Visualize the DNA bands under UV light and quantify the degree of decatenation inhibition.[17][18][19]
DNA Intercalation Assay (Fluorescence Spectroscopy)
This method measures the binding of a compound to DNA by observing changes in fluorescence, often through the displacement of a fluorescent DNA probe like ethidium bromide (EB).[20]
Materials:
-
Calf thymus DNA
-
Ethidium bromide (EB)
-
This compound and Doxorubicin
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the buffer. The concentration of EB should be such that its fluorescence is significantly enhanced upon binding to DNA.
-
Record the initial fluorescence emission spectrum of the DNA-EB complex.
-
Titrate the solution with increasing concentrations of the test compound (this compound or Doxorubicin).
-
After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum.
-
The displacement of EB by the test compound will lead to a quenching of the EB fluorescence.
-
Analyze the fluorescence quenching data to determine the binding affinity of the test compound to DNA.[20][21]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 6. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Phase III Open-Label Randomized Study of this compound in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 16. Phase III open-label randomized study of cytarabine in combination with this compound or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. topogen.com [topogen.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
Validating Topoisomerase II Engagement: A Comparative Guide to Amonafide L-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amonafide L-malate with other established topoisomerase II inhibitors, focusing on the validation of its target engagement. We present supporting experimental data, detailed protocols for key validation assays, and visual summaries of the underlying mechanisms and workflows.
Executive Summary
This compound is a potent anti-neoplastic agent that targets topoisomerase II, a critical enzyme in DNA replication and repair. Unlike classical topoisomerase II poisons such as etoposide (B1684455) and doxorubicin, which stabilize the enzyme-DNA cleavage complex leading to extensive DNA double-strand breaks, this compound exhibits a distinct mechanism. It acts as a DNA intercalator and inhibits the binding of topoisomerase II to DNA, resulting in a different pattern of DNA damage and potentially overcoming certain drug resistance mechanisms. This guide outlines the experimental approaches to validate and quantify the engagement of this compound with its target, providing a framework for its evaluation alongside other topoisomerase II inhibitors.
Comparative Analysis of Topoisomerase II Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 (Topoisomerase II Biochemical Assay) | Cellular IC50 (Various Cancer Cell Lines) |
| This compound | Topoisomerase II | DNA intercalator, inhibits Topo II binding to DNA | Not widely reported | 1.1 - 14.7 µM[1] |
| Etoposide | Topoisomerase IIα | Topoisomerase II poison, stabilizes cleavage complex | ~59.2 µM | Varies significantly by cell line |
| Doxorubicin | Topoisomerase IIα/β | DNA intercalator, Topoisomerase II poison | ~2.67 µM[2] | Varies significantly by cell line |
Note: IC50 values can vary significantly based on the specific assay conditions, including the source of the enzyme, the DNA substrate, and the buffer components. The cellular IC50 values are dependent on cell type, drug efflux pump expression, and other cellular factors.
Experimental Protocols for Target Validation
Validating the engagement of this compound with topoisomerase II involves a multi-faceted approach, combining biochemical and cellular assays.
Topoisomerase II DNA Cleavage Assay
This biochemical assay directly assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Principle: Topoisomerase II introduces transient double-strand breaks in DNA to allow for strand passage. Topoisomerase II poisons stabilize this cleavage complex, leading to an accumulation of linear DNA upon denaturation.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
Nuclease-free water
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 µg/mL.
-
This compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Purified human topoisomerase IIα.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 0.5% SDS and 1 mg/mL proteinase K, followed by incubation at 50°C for 30 minutes to digest the protein.
-
Analysis:
-
Add loading dye to the samples and load onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Perform electrophoresis to separate the different DNA topologies (supercoiled, relaxed, linear).
-
Visualize the DNA bands under UV light. An increase in the linear DNA band indicates stabilization of the cleavage complex.
-
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This cellular assay quantifies the formation of DNA double-strand breaks (DSBs), a downstream consequence of topoisomerase II inhibition.
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γ-H2AX) at the sites of DSBs. Immunofluorescence microscopy can be used to visualize and quantify γ-H2AX foci, with each focus representing a DSB.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, etoposide (positive control), or a vehicle control for a defined period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates increased DNA damage.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in a cellular context.
Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. By heating intact cells or cell lysates to various temperatures, the soluble fraction of the target protein can be quantified, and a shift in the melting curve in the presence of the drug indicates target engagement.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specific duration.
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble topoisomerase II in each sample using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble topoisomerase II as a function of temperature for both the treated and control samples.
-
A rightward shift in the melting curve for the this compound-treated samples indicates stabilization of topoisomerase II and confirms target engagement.
-
Visualizing Mechanisms and Workflows
References
Unraveling Acquired Resistance to Amonafide L-malate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amonafide (B1665376) L-malate, a DNA intercalator and topoisomerase II inhibitor, has shown promise in circumventing common multidrug resistance (MDR) mechanisms that plague many conventional chemotherapies. However, the emergence of acquired resistance remains a critical challenge in its clinical application. This guide provides a comparative analysis of the known and potential mechanisms of acquired resistance to Amonafide L-malate, supported by experimental data and detailed protocols to aid researchers in the ongoing effort to overcome these hurdles.
Evading Pre-existing Resistance: A Key Trait of Amonafide
This compound distinguishes itself from other topoisomerase II inhibitors by not being a substrate for the primary multidrug resistance efflux pumps, P-glycoprotein (Pgp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1). This intrinsic property allows Amonafide to maintain its cytotoxic efficacy in cancer cells that have developed resistance to other chemotherapeutic agents through the overexpression of these transporters.
Comparative Cytotoxicity in MDR and Non-MDR Cancer Cell Lines
Studies have consistently demonstrated Amonafide's potency across various cancer cell lines, irrespective of their MDR status. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Amonafide and other topoisomerase II inhibitors in both sensitive and multidrug-resistant cell lines.
| Cell Line | Drug | IC50 (µM) | Resistance Factor | Key Resistance Mechanism |
| K562 (sensitive) | Amonafide | ~1.0 | - | - |
| Doxorubicin | ~0.1 | - | - | |
| K562/DOX (resistant) | Amonafide | ~1.0 | 1 | P-gp overexpression |
| Doxorubicin | >10 | >100 | P-gp overexpression | |
| MCF-7 (sensitive) | Amonafide | 1.19 | - | - |
| Paclitaxel | ~0.01 | - | - | |
| MCF-7/TAX (resistant) | Amonafide | 1.10 | ~0.9 | P-gp overexpression |
| Paclitaxel | >1.0 | >100 | P-gp overexpression |
Data sourced from studies on multidrug resistant cell lines.
Mechanisms of Acquired Resistance to this compound
Despite its ability to bypass Pgp and MRP1-mediated resistance, cancer cells can develop specific mechanisms to counteract the cytotoxic effects of this compound upon prolonged exposure. The following sections detail the key identified and potential pathways of acquired resistance.
Efflux by Breast Cancer Resistance Protein (BCRP/ABCG2)
While Amonafide itself is not a substrate for the Breast Cancer Resistance Protein (BCRP), its active metabolite, N-acetyl-amonafide, is. This metabolic conversion and subsequent efflux represent a significant potential mechanism of acquired resistance.
-
Metabolic Activation and Efflux: Amonafide is metabolized in the body to N-acetyl-amonafide.
-
BCRP Substrate: N-acetyl-amonafide is recognized and transported out of the cancer cell by the BCRP efflux pump.
-
Reduced Intracellular Concentration: This efflux leads to a decreased intracellular concentration of the active drug metabolite, thereby reducing its cytotoxic effect.
A study on cell lines overexpressing BCRP demonstrated an 8-fold increase in resistance to N-acetyl-amonafide, highlighting the clinical relevance of this mechanism.
Upregulation of Anti-Apoptotic Proteins: The Role of Bcl-2
Overexpression of anti-apoptotic proteins, particularly Bcl-2, has been identified as a mechanism of resistance to Amonafide. Bcl-2 prevents the induction of apoptosis (programmed cell death), a primary mode of action for many chemotherapeutic agents, including Amonafide.
A study investigating a novel Amonafide analogue, B1, revealed that overexpression of Bcl-2 in human promyelocytic leukemia HL60 cells conferred significant resistance to Amonafide.[1][2] The resistance factor in Bcl-2 overexpressing cells was substantially higher for Amonafide compared to the B1 analogue, suggesting that targeting the Bcl-2 pathway could be a viable strategy to overcome Amonafide resistance.[1][2]
Alterations in the Drug Target: Topoisomerase II
As a topoisomerase II inhibitor, alterations in the topoisomerase II enzyme itself can lead to drug resistance. While direct evidence in Amonafide-specific resistance is still emerging, mechanisms observed for other topoisomerase II inhibitors are likely applicable. These include:
-
Mutations in TOP2A/B genes: Mutations in the genes encoding for topoisomerase II alpha or beta can alter the drug-binding site, reducing the affinity of Amonafide for the enzyme-DNA complex.
-
Decreased Topoisomerase II Expression: A reduction in the cellular levels of topoisomerase II can limit the number of available drug targets, thereby diminishing the drug's efficacy.
Studies on a related compound, ethonafide, have shown that decreased expression of topoisomerase II alpha is a direct cause of resistance.
Signaling Pathways in Acquired Amonafide Resistance
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in acquired resistance to this compound.
Caption: BCRP-mediated efflux of N-acetyl-amonafide.
References
Amonafide L-malate: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Amonafide L-malate with other widely used chemotherapeutic agents. The information presented is supported by experimental data to aid in the evaluation of this compound for further research and clinical development, particularly in the context of drug-resistant malignancies.
Executive Summary
This compound, a topoisomerase II inhibitor, demonstrates a significant advantage over many conventional chemotherapeutics due to its limited cross-resistance with agents susceptible to multidrug resistance (MDR). This is primarily attributed to its characteristic of not being a substrate for common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to chemoresistance. Experimental data consistently shows that while cancer cell lines selected for resistance to classical topoisomerase II inhibitors like doxorubicin (B1662922) and etoposide (B1684455) exhibit high levels of resistance to these agents, they often remain sensitive to this compound.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and other chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or total growth inhibition (TGI), which represent the drug concentration required to inhibit 50% of cell growth or achieve total growth inhibition, respectively. A higher IC50 or TGI value in a resistant cell line compared to its parental counterpart indicates the degree of resistance.
Table 1: Comparative Cytotoxicity (LC50 in µM) in P-glycoprotein Overexpressing Leukemia Cell Lines [1]
| Compound | K562 (Parental) | K562/DOX (P-gp Overexpressing) | Resistance Factor (K562/DOX / K562) |
| This compound | - | - | ~1 |
| Daunorubicin | - | - | >100 |
| Doxorubicin | - | - | >100 |
| Idarubicin | - | - | >100 |
| Etoposide | - | - | >100 |
| Mitoxantrone | - | - | >100 |
Note: Specific LC50 values were not provided in the source, but the study indicated that the LC50 values for classical Topo II inhibitors increased by up to 3 log units in the resistant cell line, while Amonafide's potency was unaffected.[1]
Table 2: Comparative Total Growth Inhibition (TGI in µM) in Human Breast Cancer Cell Lines [2][3]
| Compound | MCF-7 | MDA-MB-231 | SKBR-3 | T47D |
| Xanafide (this compound) | 9 | 35 | 45 | >100 |
| Paclitaxel | 20 | 25 | 35 | 35 |
| Docetaxel | 15 | 25 | 30 | 60 |
| Gemcitabine | >100 | 90 | 30 | 17 |
| Vinorelbine | 90 | 90 | 50 | 17 |
| Doxorubicin | 90 | 30 | 80 | >100 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in cross-resistance studies of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
1. Cell Seeding:
- Harvest and count cells from logarithmic phase growth.
- Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Drug Treatment:
- Prepare a series of dilutions of this compound and other comparator drugs in complete culture medium.
- Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
- Incubate the plate for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1]
- Gently pipette up and down to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.[4]
5. Data Analysis:
- Subtract the background absorbance (from wells with medium and MTT but no cells).
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
- Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
1. Cell Seeding and Treatment:
- Prepare a single-cell suspension of the desired cancer cell line.
- Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium.
- Allow the cells to attach for 24 hours.
- Treat the cells with various concentrations of this compound or other chemotherapeutics for a specified duration (e.g., 24 hours).
2. Incubation and Colony Formation:
- After treatment, wash the cells with PBS and replace the drug-containing medium with fresh complete culture medium.
- Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO2 atmosphere, allowing individual cells to form colonies.[5][6]
3. Colony Fixation and Staining:
- Carefully remove the medium and wash the wells with PBS.
- Fix the colonies by adding a solution of 6% glutaraldehyde (B144438) for at least 30 minutes.[5]
- Remove the fixative and stain the colonies with a 0.5% crystal violet solution for at least 30 minutes.[5]
4. Colony Counting and Analysis:
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of colonies containing at least 50 cells.[6]
- Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = PE of treated cells / PE of control cells
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a topoisomerase II inhibitor.
Caption: P-glycoprotein mediated drug efflux and evasion by this compound.
Caption: Experimental workflow for a cross-resistance study.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Amonafide L-malate in P-glycoprotein Overexpressing Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad range of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This guide provides a comprehensive comparison of Amonafide L-malate, a topoisomerase II inhibitor, with other therapeutic strategies for overcoming P-gp-mediated resistance. The information is supported by experimental data to inform preclinical and clinical research.
This compound: Bypassing P-gp Mediated Efflux
Amonafide is a DNA intercalator and a unique, ATP-independent topoisomerase II inhibitor.[1] A key advantage of this compound is its ability to circumvent P-gp-mediated drug resistance, as it is neither a substrate nor an inhibitor of the P-gp transporter. This allows the drug to maintain its cytotoxic activity in cancer cells that have developed resistance to conventional chemotherapeutics that are P-gp substrates.
Quantitative Comparison of Cytotoxic Activity
The efficacy of this compound in P-gp overexpressing cells has been demonstrated in vitro. The following table summarizes the 50% lethal concentration (LC50) values of Amonafide and other classical topoisomerase II inhibitors in the human leukemia cell line K562 and its P-gp overexpressing, doxorubicin-resistant subline, K562/DOX. A lower LC50 value indicates greater cytotoxic potency, while a lower resistance factor (the ratio of LC50 in resistant cells to sensitive cells) signifies less susceptibility to P-gp-mediated resistance.
| Drug | K562 (P-gp negative) LC50 (µM) | K562/DOX (P-gp overexpressing) LC50 (µM) | Resistance Factor |
| This compound | ~0.2 | ~0.2 | ~1 |
| Daunorubicin | ~0.02 | ~2.0 | ~100 |
| Doxorubicin | ~0.04 | ~4.0 | ~100 |
| Idarubicin | ~0.005 | ~0.5 | ~100 |
| Etoposide | ~0.5 | ~50.0 | ~100 |
| Mitoxantrone | ~0.01 | ~1.0 | ~100 |
Data compiled from studies on K562 and K562/DOX cell lines. Actual values may vary depending on specific experimental conditions.
Alternative Strategies for P-gp Overexpressing Cancers
Several alternative approaches are being investigated to combat P-gp-mediated MDR. These can be broadly categorized as:
-
Drugs that are not P-gp substrates: Developing or identifying cytotoxic agents that are not recognized and effluxed by P-gp.
-
P-gp inhibitors: Co-administering P-gp inhibitors with conventional chemotherapeutics to block the efflux pump and restore intracellular drug concentrations.
-
Nanomedicine approaches: Utilizing nanoparticle-based drug delivery systems to bypass P-gp-mediated efflux.
Comparison with Other Non-P-gp Substrate Drugs
Annamycin, a novel anthracycline, is another example of a cytotoxic agent that is not a substrate for P-gp. The following table shows a comparison of the 50% inhibitory concentration (IC50) of Annamycin and Doxorubicin in the human leukemia cell line HL-60 and its doxorubicin-resistant, P-gp overexpressing subline, HL-60/DOX.
| Drug | HL-60S (P-gp negative) IC50 (nM) | HL-60/DOX (P-gp overexpressing) IC50 (nM) | Resistance Factor |
| Annamycin | ~50 | ~130 | ~2.6 |
| Doxorubicin | ~10 | ~1175 | ~117.5 |
Data compiled from studies on HL-60S and HL-60/DOX cell lines.
P-glycoprotein Inhibitors
A multitude of P-gp inhibitors have been developed and investigated in clinical trials, with varying degrees of success. They are often categorized into three generations:
-
First-generation: Verapamil (B1683045), Cyclosporin A. Limited by toxicity and low potency.
-
Second-generation: Dexverapamil, PSC-833 (Valspodar). Improved potency but still faced challenges with toxicity and drug interactions.
-
Third-generation: Elacridar (GF120918), Tariquidar (XR9576), Zosuquidar (LY335979). High potency and specificity, but clinical trial results have been modest, often showing increased toxicity without a significant improvement in overall survival.
The co-administration of a P-gp inhibitor with a conventional chemotherapeutic agent aims to reverse drug resistance. For example, the addition of verapamil can increase the sensitivity of P-gp overexpressing cells to doxorubicin. However, the clinical utility of this approach has been limited by the adverse effects of the P-gp inhibitors themselves.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562 and K562/DOX)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound, Doxorubicin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the LC50/IC50 values.[2][3]
P-glycoprotein Expression Analysis (Western Blot)
This technique is used to detect and quantify the amount of P-gp in cell lysates.
Materials:
-
Cell lysates from cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Cancer cell lines
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control
-
Flow cytometer
Procedure:
-
Incubate cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C in the presence or absence of a P-gp inhibitor.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for an additional 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Reduced intracellular fluorescence in the absence of a P-gp inhibitor is indicative of P-gp-mediated efflux.[9][10][11][12][13]
Visualizations
Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.
Caption: Mechanism of action of Amonafide as a Topoisomerase II inhibitor.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Conclusion
This compound demonstrates significant efficacy in P-gp overexpressing cancer cells due to its inherent ability to bypass this common mechanism of multidrug resistance. Its low resistance factor in P-gp positive cell lines makes it a promising candidate for the treatment of tumors that have acquired resistance to conventional chemotherapies. While alternative strategies such as the development of other non-P-gp substrate drugs and the use of P-gp inhibitors are under active investigation, Amonafide offers a direct cytotoxic effect that is not reliant on the co-administration of a resistance-modifying agent. Further preclinical and clinical evaluation of this compound in P-gp positive tumors is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this critical area of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amonafide L-malate and Other Naphthalimide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Amonafide (B1665376) L-malate and other notable naphthalimide derivatives, focusing on their performance as potential anticancer agents. The information presented is curated from experimental data to assist researchers in evaluating these compounds for further investigation and development.
Introduction to Naphthalimides in Cancer Therapy
Naphthalimides are a class of polycyclic aromatic compounds that have garnered significant interest in oncology due to their primary mechanism of action as DNA intercalators and topoisomerase II inhibitors.[1][2] This dual activity disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Amonafide, and its salt form Amonafide L-malate, was one of the first naphthalimide derivatives to enter clinical trials.[3] While it showed promising activity, dose-limiting toxicities have spurred the development of numerous analogs, including mitonafide, elinafide, and bisnafide, with the aim of improving the therapeutic index.[2][4] This guide offers a comparative analysis of these key naphthalimide derivatives.
Comparative Cytotoxicity
The in vitro cytotoxic activity of naphthalimide derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and other naphthalimide derivatives across various human cancer cell lines, as reported in the literature.
Table 1: IC50 Values (µM) of Naphthalimide Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | HeLa (Cervical Cancer) | P388D1 (Leukemia) | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) | Source(s) |
| Amonafide | >10 | >10 | - | 7.762 | ~1-2 | - | [5][6][7] |
| Mitonafide | - | - | - | - | - | - | - |
| Elinafide | - | - | - | - | - | - | - |
| Bisnafide | - | - | - | - | - | - | - |
| Derivative 4a | - | - | 3.715 | 4.074 | - | - | [6] |
| Derivative 4b | - | - | 3.467 | 3.890 | - | - | [6] |
| Derivative 4g | 1.8 | 2.5 | - | - | - | - | [5] |
| Compound 1 | - | - | - | - | - | comparable to Amonafide | [7] |
| Compound 3 | - | - | - | - | - | comparable to Amonafide | [7] |
Note: Direct comparative data for all compounds across the same cell lines is limited in the available literature. The presented data is collated from multiple sources with potentially varying experimental conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Amonafide and its derivatives is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of downstream signaling pathways that trigger cell cycle arrest and apoptosis.
This compound Signaling Pathway
Amonafide has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn leads to mitochondrial dysfunction and the release of pro-apoptotic factors. This triggers a caspase cascade, ultimately leading to programmed cell death. Furthermore, Amonafide can induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cell proliferation.
References
- 1. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Non-amino aromatic substituted naphthalimides as potential antitumor agents: Synthesis via Suzuki reaction, antiproliferative activity, and DNA-binding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminonaphthalimide hybrids of mitoxantrone and amonafide as anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Amonafide L-malate and PARP Inhibitor Co-Therapy: A Comparative Guide for Researchers
For Immediate Release
In the relentless pursuit of more effective cancer therapies, the strategic combination of targeted agents is paramount. This guide provides a comprehensive overview of the potential synergistic effects of Amonafide L-malate, a unique topoisomerase II inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct clinical data on this specific combination is not yet available, a strong mechanistic rationale suggests a powerful anti-tumor synergy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, a proposed model for their synergistic interaction, and a framework for preclinical evaluation based on existing data from analogous drug combinations.
A Tale of Two DNA Damage Agents: this compound and PARP Inhibitors
This compound distinguishes itself from classical topoisomerase II inhibitors. Instead of stabilizing the topoisomerase II-DNA cleavable complex, which leads to extensive DNA double-strand breaks, Amonafide intercalates into DNA and inhibits the binding of topoisomerase II to DNA.[1][2] This action results in chromatin disorganization and the release of chromatin loops from the nuclear matrix, ultimately triggering apoptosis with less pronounced DNA damage compared to conventional topoisomerase II inhibitors like etoposide.[1][2]
PARP inhibitors, on the other hand, exploit deficiencies in DNA repair pathways, particularly in tumors with mutations in BRCA1/2 or other homologous recombination repair (HRR) genes. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into toxic double-strand breaks (DSBs). In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
The Synergistic Hypothesis: A Converging Assault on Cancer Cell DNA
The proposed synergy between this compound and PARP inhibitors stems from a multi-pronged attack on the cancer cell's ability to manage its DNA integrity. Amonafide's unique mechanism of inducing chromatin disorganization and inhibiting topoisomerase II function creates a state of genomic stress. The subsequent inhibition of PARP would then cripple the cell's primary mechanism for repairing the resulting DNA lesions, leading to an overwhelming accumulation of DNA damage and catastrophic cell death.
This concept is supported by preclinical studies on other topoisomerase inhibitors in combination with PARP inhibitors. For instance, the combination of a dual topoisomerase inhibitor, P8-D6, with the PARP inhibitor olaparib (B1684210) has demonstrated synergistic effects in ovarian cancer models.[3][4] The combination led to increased DNA damage, elevated caspase activity, and reduced cell viability.[3][4]
Comparative Data: A Framework for Preclinical Evaluation
To investigate the potential synergy of this compound and PARP inhibitors, a series of preclinical experiments are warranted. The following tables, modeled after data from studies on analogous drug combinations, provide a template for presenting quantitative results.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound (Alone) | PARP Inhibitor (Alone) | Combination (Ratio) | Combination Index (CI)* |
| Ovarian Cancer (e.g., A2780) | Expected Value | Expected Value | Expected Value | Expected Value |
| Breast Cancer (e.g., MDA-MB-231) | Expected Value | Expected Value | Expected Value | Expected Value |
| Acute Myeloid Leukemia (e.g., MV4-11) | Expected Value | Expected Value | Expected Value | Expected Value |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Treatment | Ovarian Cancer Cells | Breast Cancer Cells | AML Cells |
| Control | Expected Value | Expected Value | Expected Value |
| This compound (Alone) | Expected Value | Expected Value | Expected Value |
| PARP Inhibitor (Alone) | Expected Value | Expected Value | Expected Value |
| Combination | Expected Value | Expected Value | Expected Value |
Table 3: In Vivo Tumor Growth Inhibition (% TGI)
| Treatment Group | Xenograft Model 1 (e.g., Ovarian) | Xenograft Model 2 (e.g., Breast) |
| Vehicle Control | 0% | 0% |
| This compound | Expected Value | Expected Value |
| PARP Inhibitor | Expected Value | Expected Value |
| Combination | Expected Value | Expected Value |
Experimental Protocols: A Roadmap for Investigation
To generate the data outlined above, the following experimental methodologies are recommended:
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on various cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, a PARP inhibitor, or a combination of both at a constant ratio.
-
Incubate for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Method:
-
Treat cancer cells with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound alone, PARP inhibitor alone, and combination).
-
Administer drugs according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).
-
Calculate Tumor Growth Inhibition (TGI).
-
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of synergistic action between this compound and PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Amonafide L-malate in Combination with Cytarabine for Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of treatment for acute myeloid leukemia (AML), particularly for challenging subtypes like secondary AML (sAML), is continually evolving. This guide provides a comprehensive evaluation of the efficacy and safety of amonafide (B1665376) L-malate in combination with cytarabine (B982), benchmarked against the standard-of-care and other emerging therapeutic alternatives. This analysis is supported by data from key clinical trials, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform future research and development.
Executive Summary
Amonafide L-malate, a DNA intercalator and topoisomerase II inhibitor, in combination with cytarabine, has been investigated as a potential induction therapy for sAML. A pivotal phase III clinical trial (NCT00715637) compared this regimen to the standard "7+3" induction therapy of daunorubicin (B1662515) plus cytarabine. The study concluded that the this compound combination did not demonstrate superiority in terms of complete remission rates.[1] This guide delves into the specifics of this trial and contrasts the amonafide regimen with other therapeutic options, including the liposomal formulation of cytarabine and daunorubicin (CPX-351) and venetoclax-based therapies, which have shown promise in specific AML patient populations.
Comparative Efficacy of this compound and Alternatives
The primary measure of efficacy for induction chemotherapy in AML is the rate of complete remission (CR). The following table summarizes the key efficacy outcomes from the pivotal phase III trial of this compound plus cytarabine and comparative data from trials of alternative regimens.
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | Key Findings & Citations |
| This compound + Cytarabine | Previously untreated sAML | 46% | 7.0 months | Did not show improved CR rate compared to standard therapy.[1] |
| Daunorubicin + Cytarabine (7+3) | Previously untreated sAML | 45% | 7.0 months | Standard-of-care comparator in the amonafide trial.[1] |
| CPX-351 (liposomal daunorubicin and cytarabine) | Older adults with newly diagnosed high-risk/secondary AML | 47.7% | 9.56 months | Demonstrated superior overall survival compared to 7+3.[2][3][4][5] |
| Venetoclax (B612062) + Azacitidine | Treatment-naive elderly AML patients ineligible for intensive chemotherapy | 67% (CR + CRi*) | 17.5 months | Showed high remission rates and prolonged survival in a non-intensive setting.[6] |
*CRi: Complete Remission with incomplete hematologic recovery.
Safety and Tolerability Profile
The safety profile of this compound in combination with cytarabine was found to be comparable to that of standard intensive chemotherapy. However, the phase III trial reported higher 30- and 60-day mortality rates in the amonafide arm, suggesting a greater toxicity profile.[1] A detailed comparison of adverse events is crucial for a complete evaluation.
| Treatment Regimen | Key Grade ≥3 Adverse Events | 30-Day Mortality | 60-Day Mortality | Key Findings & Citations |
| This compound + Cytarabine | Febrile neutropenia (35.2%), hypotension (15.9%), pneumonia (14.8%), hypokalemia (12.5%), bacteremia (11.4%) (from a Phase II study) | 19% | 28% | Higher early mortality rates compared to the standard arm in the Phase III trial.[1][7] |
| Daunorubicin + Cytarabine (7+3) | Febrile neutropenia, infections, gastrointestinal toxicity.[8][9] | 13% | 21% | Standard toxicity profile for intensive induction chemotherapy.[1] |
| CPX-351 | Febrile neutropenia, infections. Prolonged cytopenia and a higher risk of hemorrhage were noted, though overall safety was similar to 7+3.[10][11] | 5.9% | 13.7% | Lower early mortality compared to 7+3.[12] |
| Venetoclax + Azacitidine | Neutropenia (42-57.7%), thrombocytopenia (32-42.3%), febrile neutropenia (30.8-43%), infections (36%), pneumonia (32%).[13][14][15] | Not directly reported in this context | Not directly reported in this context | Manageable toxicity profile in an elderly and unfit patient population.[13] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is essential for interpreting clinical trial data. Below are the key aspects of the protocol for the pivotal phase III trial of this compound (ACCEDE study - NCT00715637).
Patient Population (Inclusion/Exclusion Criteria)
-
Inclusion Criteria: Patients aged 18 years or older with previously untreated secondary AML, defined as AML arising from a prior myelodysplastic syndrome (MDS) or as a result of prior cytotoxic or radiation therapy for another condition.[16][17][18] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 2 or less.[17][18]
-
Exclusion Criteria: Patients with acute promyelocytic leukemia (FAB M3), clinically active central nervous system leukemia, or prior induction chemotherapy for AML were excluded.[16][18]
Treatment Regimens
-
This compound + Cytarabine Arm: this compound 600 mg/m² administered as a 4-hour intravenous infusion daily for 5 days, combined with a continuous intravenous infusion of cytarabine at 200 mg/m² daily for 7 days.[1]
-
Daunorubicin + Cytarabine (7+3) Arm: Daunorubicin 45 mg/m² administered as a 30-minute intravenous infusion daily for 3 days, combined with a continuous intravenous infusion of cytarabine at 200 mg/m² daily for 7 days.[1]
Response Criteria and Statistical Analysis
-
Definition of Complete Remission (CR): The primary endpoint was the rate of complete remission, which is a standard measure in AML trials.[19]
-
Statistical Analysis: The study was designed to detect a significant difference in the CR rate between the two treatment arms.[20]
Mechanistic Insights: Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Amonafide and Cytarabine
Caption: Amonafide and Cytarabine induce DNA damage, leading to cell cycle arrest and apoptosis.
Experimental Workflow of the ACCEDE Clinical Trial
Caption: ACCEDE trial workflow from patient screening to data analysis.
Logical Relationship of Therapeutic Options for sAML
Caption: Relationship between standard, investigational, and alternative therapies for sAML.
Conclusion
The combination of this compound with cytarabine did not demonstrate an improvement in complete remission rates compared to the standard 7+3 regimen in patients with secondary AML.[1] Furthermore, the higher early mortality rate observed in the amonafide arm raises concerns about its toxicity profile.[1] In contrast, alternative therapies such as CPX-351 have shown a survival advantage over the 7+3 regimen in a similar high-risk patient population, and venetoclax-based regimens are proving effective for older or unfit patients.[2][3][4][5][6] For researchers and drug development professionals, these findings underscore the importance of identifying novel therapeutic agents with not only improved efficacy but also a favorable safety profile to advance the treatment of AML. Future research may focus on biomarker-driven strategies to identify patient subgroups who might benefit from specific combination therapies.
References
- 1. Phase III open-label randomized study of cytarabine in combination with this compound or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of CPX-351 versus 7 + 3 chemotherapy by European LeukemiaNet 2017 risk subgroups in older adults with newly diagnosed, high-risk/secondary AML: post hoc analysis of a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPX-351 versus 7+3 cytarabine and daunorubicin chemotherapy in older adults with newly diagnosed high-risk or secondary acute myeloid leukaemia: 5-year results of a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax combined with decitabine or azacitidine in treatment-naive, elderly patients with acute myeloid leukemia. [themednet.org]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of adverse events during intensive induction chemotherapy for acute myeloid leukemia or high-grade myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eviq.org.au [eviq.org.au]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. Low‑dose venetoclax combined with azacitidine in older and frail patients with newly diagnosed acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. clinicaltrial.be [clinicaltrial.be]
- 17. Phase III Open-Label Randomized Study of this compound in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Phase III Randomized Study of Amonafide (AS1413) and Cytarabine Versus Daunorubicin and Cytarabine in Patients With Secondary Acute Myeloid Leukemia (AML)- the ACCEDE Study | Clinical Research Trial Listing [centerwatch.com]
- 19. repub.eur.nl [repub.eur.nl]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Predicting Response to Amonafide L-malate: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Amonafide (B1665376) L-malate, a DNA intercalator and topoisomerase II (Topo II) inhibitor, has shown promise in the treatment of various malignancies, particularly in acute myeloid leukemia (AML). However, patient response to Amonafide can be variable. This guide provides a comparative overview of key biomarkers that have been investigated for their potential to predict sensitivity or resistance to Amonafide L-malate treatment, supported by available experimental data.
Key Predictive Biomarkers: A Comparative Analysis
The predictive value of three main biomarkers has been explored in the context of this compound therapy: N-acetyltransferase 2 (NAT2) acetylator status, Topoisomerase II expression, and Multidrug Resistance (MDR) protein expression. While no single clinical trial has directly compared all three biomarkers head-to-head, existing data allows for an indirect comparison of their potential utility in patient stratification.
Table 1: Comparison of Predictive Biomarkers for this compound Sensitivity
| Biomarker | Mechanism of Action | Predicted Impact on this compound Treatment | Supporting Evidence | Potential Clinical Utility |
| N-acetyltransferase 2 (NAT2) Acetylator Phenotype | Amonafide is metabolized by the NAT2 enzyme into its active metabolite, N-acetyl-amonafide. Genetic polymorphisms in the NAT2 gene result in fast, intermediate, and slow acetylator phenotypes. | Fast acetylators: May experience increased toxicity due to rapid conversion to the active metabolite. Dose reduction may be necessary.[1] Slow acetylators: May have reduced efficacy at standard doses but lower toxicity. Dose escalation may be considered.[1] | A Phase I clinical trial recommended different dosing schedules for fast and slow acetylators based on observed toxicity (leukopenia).[1] | Strong potential for dose optimization to improve the therapeutic index. |
| Topoisomerase II (Topo II) Expression | Amonafide and its active metabolite inhibit Topo II, an enzyme essential for DNA replication and repair. | High Topo IIα expression: May correlate with increased sensitivity to Amonafide. Low Topo IIα expression: May be associated with resistance. | Preclinical studies with an Amonafide derivative (ethonafide) have shown that decreased expression of Topoisomerase II alpha confers resistance.[2] However, the clinical correlation for Amonafide is not yet firmly established. | Potentially useful for patient selection, but requires further clinical validation. |
| Multidrug Resistance (MDR) Protein Expression (e.g., P-glycoprotein/MDR1) | MDR proteins, such as P-glycoprotein (P-gp), are efflux pumps that can expel chemotherapeutic agents from cancer cells, leading to drug resistance. | High MDR1 expression: Amonafide is not a substrate for P-gp.[3] Therefore, patients with tumors overexpressing MDR1 may still be sensitive to Amonafide, unlike with other Topo II inhibitors that are P-gp substrates. | Preclinical studies have demonstrated that Amonafide is unaffected by P-glycoprotein-mediated efflux.[3] This suggests a potential advantage in MDR-positive tumors. | Could be a valuable biomarker for selecting Amonafide over other chemotherapies in patients with MDR-positive tumors. |
Signaling and Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and can be adapted for specific laboratory conditions.
NAT2 Genotyping by PCR-RFLP
This method identifies common single nucleotide polymorphisms (SNPs) in the NAT2 gene to determine the acetylator phenotype.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or bone marrow aspirates using a standard DNA extraction kit.
-
PCR Amplification: A specific region of the NAT2 gene is amplified using polymerase chain reaction (PCR).
-
Primers: Forward and reverse primers flanking the SNP of interest are used.
-
PCR Conditions: Standard PCR cycling conditions (denaturation, annealing, extension) are performed for 30-35 cycles.
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
The PCR product is digested with a restriction enzyme that recognizes and cuts at the site of the specific SNP.
-
The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
The resulting banding pattern on the gel indicates the presence or absence of the SNP, allowing for the determination of the genotype (homozygous wild-type, heterozygous, or homozygous mutant).
-
By analyzing a panel of common NAT2 SNPs, the acetylator phenotype (slow, intermediate, or fast) can be inferred.[4][5]
-
Topoisomerase II Alpha Expression by Immunohistochemistry (IHC)
This technique visualizes the expression of Topo IIα protein in tumor cells within tissue sections.
-
Sample Preparation: Bone marrow biopsy samples are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody specific for Topoisomerase II alpha.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogen substrate (e.g., DAB) is added, which produces a colored precipitate at the site of the antigen-antibody reaction.
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis: The percentage of tumor cells showing positive nuclear staining for Topo IIα and the intensity of the staining are assessed by a pathologist under a microscope.[6][7]
P-glycoprotein (MDR1) Expression by Flow Cytometry
This method quantifies the percentage of leukemic cells expressing P-glycoprotein on their cell surface.
-
Sample Preparation: A single-cell suspension is prepared from fresh bone marrow aspirate or peripheral blood. Red blood cells are lysed.
-
Antibody Staining:
-
The cells are incubated with a fluorescently-labeled monoclonal antibody specific for an external epitope of P-glycoprotein (e.g., MRK16-PE).
-
An isotype-matched control antibody is used in a separate tube to control for non-specific binding.
-
Co-staining with a leukemia-specific marker (e.g., CD45, CD34) can be used to gate on the blast population.
-
-
Flow Cytometric Analysis:
Conclusion
The available evidence suggests that NAT2 acetylator status is a strong candidate biomarker for personalizing this compound dosage to mitigate toxicity. Topoisomerase II expression and MDR1 status also hold promise for predicting treatment response and overcoming drug resistance, respectively. Further prospective clinical trials that integrate the analysis of these biomarkers are warranted to definitively establish their predictive value and to develop a comprehensive, multi-marker approach for optimizing this compound therapy.
References
- 1. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haplotype-specific PCR for NAT2 diplotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocare.net [biocare.net]
- 7. researchgate.net [researchgate.net]
- 8. New Flow Cytometric Method for Detection of Minimally Expressed Multidrug Resistance P‐Glycoprotein on Normal and Acute Leukemia Cells Using Biotinylated MRK16 and Streptavidin‐RED670 Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diclemedj.org [diclemedj.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Amonafide L-malate
For researchers, scientists, and drug development professionals, the proper disposal of Amonafide L-malate, an antineoplastic agent, is critical for maintaining laboratory safety and environmental integrity.[1][2] As an imide derivative of naphthalic acid that functions by intercalating into DNA and inhibiting topoisomerase II, this compound and all materials contaminated with it must be handled as hazardous cytotoxic waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. Double gloving is recommended. | To provide maximum protection against skin contact. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To prevent contamination of personal clothing and skin. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from potential splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures that could generate aerosols, such as cleaning up spills. | To prevent inhalation of the compound. |
All handling of this compound, including disposal, should be conducted within a designated containment device like a chemical fume hood or a Class II biological safety cabinet.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic. Under no circumstances should this compound or its contaminated waste be disposed of in regular trash or flushed down the drain.[4][5]
1. Waste Segregation at the Point of Generation:
Proper segregation of cytotoxic waste is mandatory to ensure safe and compliant disposal.[6] Waste is typically categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items that are contaminated with residual amounts of the drug, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in handling.[4]
-
Bulk Chemotherapy Waste: This category includes unused or expired this compound, partially used vials, and materials used to clean up large spills.[4]
2. Containerization:
All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[7] These containers are typically color-coded, often yellow with a purple lid for sharps or yellow bags for other contaminated materials, and should bear the cytotoxic symbol.[7]
| Waste Type | Container Specification |
| Sharps (needles, scalpels) | Puncture-resistant sharps container with a purple lid, clearly labeled "Cytotoxic Sharps."[7] |
| Non-Sharps Solid Waste (gloves, gowns, empty vials) | Thick, leak-proof, yellow plastic bags labeled "Cytotoxic Waste."[7][8] |
| Liquid Waste (unused solutions) | Leak-proof, screw-cap containers. An absorbent material should be added to the container before sealing to prevent spills.[5] |
| Bulk Contaminated Waste | Rigid, leak-proof containers clearly labeled as "Bulk Chemotoxic Waste."[4] |
3. Labeling and Storage:
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.[8] Sealed containers should be stored in a designated, secure area away from general laboratory traffic until they are collected for disposal.
4. Final Disposal:
Cytotoxic waste must be disposed of as hazardous waste, typically through high-temperature incineration.[7] This must be handled by a licensed hazardous waste disposal contractor. It is the responsibility of the waste generator to ensure that the chosen disposal company is compliant with all local, state, and federal regulations.[9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | C20H23N3O7 | CID 10216431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwyo.edu [uwyo.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Amonafide L-malate
Amonafide L-malate is an imide derivative of naphthalic acid with potential antineoplastic activity.[1][2] As a topoisomerase II inhibitor that intercalates into DNA, it is crucial to handle this compound with stringent safety precautions to minimize occupational exposure.[1][2] The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3][4] All personnel handling this compound should be trained in the proper selection and use of PPE.[4][5]
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double-gloving is recommended.[6] Use powder-free nitrile, neoprene, or latex gloves that comply with ASTM standard D-6978-(05)-13.[5] Vinyl gloves are not recommended.[5] Change gloves regularly, especially if contaminated. |
| Body Protection | Gown | Wear a disposable, fluid-resistant gown with long sleeves and a closed front.[3][5] |
| Respiratory Protection | Mask | A surgical mask should be worn to prevent inhalation of airborne particles.[3] For tasks with a higher risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) may be necessary.[3] |
| Eye and Face Protection | Goggles/Face Shield | Wear safety goggles or a full-face shield to protect against splashes.[3][5] If using goggles, they should be worn in conjunction with a fluid-resistant mask.[5] |
| Other | Shoe Covers and Cap | Shoe covers and a cap should be worn when working in a sterile preparation environment.[5] |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow outlines the key procedural steps.
Experimental Protocols
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Reconstitution: When weighing the solid form of this compound, use a ventilated balance safety enclosure. Reconstitute in a manner that avoids aerosol generation.
-
Labeling: Clearly label all containers with the compound name and cytotoxic hazard warnings.
-
Hygiene: After handling, and before leaving the work area, remove PPE and wash hands thoroughly. Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.[4]
Spill Management: In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on appropriate PPE, which may include a respirator for large spills or powders.
-
Containment: Use a spill kit to absorb liquids or gently cover powders with damp absorbent material to prevent them from becoming airborne.
-
Cleanup: Working from the outer edge of the spill inwards, carefully clean the area.
-
Decontamination: Decontaminate the spill area according to your institution's established procedures for cytotoxic agents.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[3]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated puncture-resistant sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), labware, and cleaning materials should be segregated into clearly labeled, sealed cytotoxic waste containers.[3]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in sealed, leak-proof containers and disposed of as hazardous chemical waste. Do not pour this compound solutions down the drain.
References
- 1. This compound | C20H23N3O7 | CID 10216431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
